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  • Product: 4-bromo-5-chloro-6-fluoro-1H-indazole
  • CAS: 2368909-55-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Bromo-5-chloro-6-fluoro-1H-indazole in Targeted Oncology

Prepared by: Senior Application Scientist, Discovery Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern structure-based drug design, the precise spa...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Discovery Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern structure-based drug design, the precise spatial arrangement of halogens on a heterocyclic core is rarely accidental. 4-Bromo-5-chloro-6-fluoro-1H-indazole (CAS: 2368909-55-9) represents a highly specialized, privileged building block utilized extensively in the synthesis of advanced targeted therapeutics, most notably KRAS G12C and G12D inhibitors[1][2].

As an application scientist, I approach this molecule not just as a reagent, but as a highly engineered scaffold. The specific tri-halogenation pattern provides orthogonal reactivity and finely tuned physicochemical properties that allow for deep insertion into cryptic protein binding pockets, such as the Switch II pocket of the KRAS oncoprotein[1]. This whitepaper deconstructs the physicochemical properties of this indazole derivative, explains the causality behind its structural design, and provides validated, step-by-step protocols for its synthetic manipulation.

Physicochemical Properties & Structural Causality

Understanding the physicochemical baseline of 4-bromo-5-chloro-6-fluoro-1H-indazole is critical for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 4-Bromo-5-chloro-6-fluoro-1H-indazoleStandard IUPAC nomenclature.
CAS Number 2368909-55-9Unique registry identifier[3].
Molecular Formula C₇H₃BrClFN₂Defines the tri-halogenated indazole core[3].
Molecular Weight 249.47 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5[3].
Appearance Yellow to off-white solidCharacteristic of conjugated, halogenated indazoles[4].
Aqueous Solubility ~0.145 mg/mLPoor aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (DCM) for synthetic handling[5].
The Logic of Tri-Halogenation

The substitution pattern on this indazole core is a masterclass in modulating electronic and steric parameters:

  • C4-Bromine (The Synthetic Handle): Bromine is specifically positioned at C4 to serve as the primary site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the oxidative addition of palladium into a C-Br bond is kinetically favored over C-Cl and C-F bonds, chemists can achieve highly regioselective functionalization at the C4 position without disturbing the rest of the molecule[2].

  • C5-Chlorine (The Steric Wedge): Chlorine provides a larger van der Waals radius than fluorine, acting as a lipophilic space-filler. In the context of KRAS inhibitors, this chlorine atom often engages in favorable hydrophobic interactions with the target protein's binding pocket, while also dictating the dihedral angle of whatever substituent is coupled at C4[1].

  • C6-Fluorine (The Electronic Modulator): Fluorine is highly electronegative but sterically small. Its presence at C6 lowers the pKa of the indazole N-H, increasing its acidity. Furthermore, it improves the metabolic stability of the final drug candidate by blocking cytochrome P450-mediated oxidation at that position[1].

Experimental Protocols: N-Protection and Functionalization

Before the C4-bromine can be utilized in cross-coupling reactions, the acidic 1H-indazole nitrogen must be protected. Failure to do so will result in catalyst poisoning or unwanted N-arylation. The tetrahydropyranyl (THP) protecting group is the industry standard here, as it is stable to the basic conditions of cross-coupling but easily removed under mild acidic conditions[1][2].

Step-by-Step Methodology: THP Protection

Objective: Synthesize 4-bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Reagents & Materials:

  • 4-Bromo-5-chloro-6-fluoro-1H-indazole (1.00 g, 4.01 mmol)[2]

  • 3,4-Dihydro-2H-pyran (DHP) (0.680 mL, 8.02 mmol, 2.0 eq)[2]

  • p-Toluenesulfonic acid (p-TsOH) (76 mg, 0.40 mmol, 0.1 eq)[2]

  • Anhydrous Dichloromethane (DCM) (5.0 mL)[2]

Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 4-bromo-5-chloro-6-fluoro-1H-indazole in anhydrous DCM (5.0 mL). Causality: Anhydrous conditions prevent the premature hydrolysis of the DHP reagent.

  • Catalyst Addition: Add p-TsOH to the stirring solution at 24°C. Causality: p-TsOH acts as a Brønsted acid to protonate DHP, generating the highly reactive oxocarbenium ion required for nucleophilic attack by the indazole nitrogen.

  • Reagent Addition: Dropwise, add DHP to the reaction mixture.

  • Incubation: Stir the reaction mixture at room temperature (24°C) for 20 hours[2]. Causality: Maintaining room temperature prevents the thermal degradation of the DHP and minimizes the formation of bis-THP side products.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/hexanes gradient. The reaction is complete when the lower-Rf starting material spot is entirely consumed, replaced by a higher-Rf product spot (due to the loss of the polar N-H bond)[1].

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography, eluting with a gradient of 0 to 100% EtOAc in hexanes[2].

  • Analytical Confirmation: Confirm the product identity via LC-MS (observing the expected mass shift of +84 Da for the THP group) and ¹H NMR (verifying the appearance of the characteristic THP acetal proton multiplet at ~5.6 ppm)[1].

Workflow N1 4-Br-5-Cl-6-F-1H-indazole (Starting Material) N2 DHP, p-TsOH, DCM (24°C, 20h) N1->N2 N3 THP-Protected Indazole (Validated Intermediate) N2->N3 N4 Pd-Catalyst, Boronic Acid (Suzuki Cross-Coupling) N3->N4 N5 C4-Functionalized Core (KRAS Inhibitor Precursor) N4->N5

Caption: Synthetic workflow for the THP protection and subsequent C4-functionalization of the indazole core.

Mechanistic Role in KRAS Inhibitor Design

The functionalized derivatives of 4-bromo-5-chloro-6-fluoro-1H-indazole are highly sought after in oncology. Historically, the KRAS protein was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep hydrophobic pockets[1].

However, the discovery of the Switch II cryptic pocket changed this paradigm. Upon binding of the GTP nucleotide, the Switch I and Switch II regions of KRAS interact with effector enzymes to trigger signaling cascades (e.g., the MAPK/ERK pathway) that drive tumor proliferation[1]. Inhibitors built upon this indazole scaffold are designed to slip into the Switch II pocket. The indazole core acts as a rigid anchor, while the C5-Cl and C6-F atoms form precise halogen bonds and van der Waals interactions with the pocket's hydrophobic residues, locking the KRAS protein in an inactive conformation and terminating the oncogenic signal[1].

KRAS_Pathway RTK Receptor Tyrosine Kinase (EGFR) KRAS KRAS (G12C/G12D) GTP-Bound (Active) RTK->KRAS BRAF BRAF Kinase KRAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Inhibitor Indazole-Derived KRAS Inhibitor Inhibitor->KRAS Allosteric Blockade

Caption: The MAPK signaling cascade illustrating the allosteric blockade of active KRAS by indazole-derived inhibitors.

Analytical & Characterization Standards

To ensure scientific integrity and reproducibility, any batch of 4-bromo-5-chloro-6-fluoro-1H-indazole (whether purchased or synthesized) must be subjected to rigorous quality control before deployment in multi-step syntheses.

  • High-Performance Liquid Chromatography (HPLC): Purity should be ≥95% (Area %). The tri-halogenated nature of the molecule ensures strong UV absorbance, making it easily quantifiable at 254 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The presence of both Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) isotopes will produce a highly distinct, complex isotopic splitting pattern in the mass spectrum. An application scientist must verify this exact isotopic cluster to confirm the molecule's identity and rule out de-halogenated impurities.

  • Nuclear Magnetic Resonance (¹H and ¹⁹F NMR): ¹H NMR will show a distinct, simplified aromatic region due to the heavy substitution, while ¹⁹F NMR is critical for confirming the presence and electronic environment of the C6-fluorine atom.

References

  • Pfizer Inc. "Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents." Google Patents (US20190233440A1).
  • Mirati Therapeutics / Revolution Medicines (Contextual). "Small molecule inhibitors of kras g12d mutant." Google Patents (US20240239788A1).

Sources

Exploratory

Spectroscopic Characterization of 4-bromo-5-chloro-6-fluoro-1H-indazole: A Predictive and Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the anticipated spectroscopic data for 4-bromo-5-chloro-6-fluoro-1H-indazole, a halogenated he...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated spectroscopic data for 4-bromo-5-chloro-6-fluoro-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the current absence of publicly available experimental spectra for this specific molecule, this guide employs a predictive and comparative approach. By leveraging established principles of spectroscopic interpretation and drawing on data from structurally analogous indazole derivatives, we present a comprehensive overview of the expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule, and to provide a framework for the spectroscopic analysis of other complex substituted indazoles.

Introduction: The Significance of Substituted Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The specific substitution pattern of halogens on the indazole ring, as seen in 4-bromo-5-chloro-6-fluoro-1H-indazole, offers a unique opportunity for fine-tuning the molecule's physicochemical properties and for subsequent synthetic modifications, often through metal-catalyzed cross-coupling reactions.[2] Accurate structural elucidation through spectroscopic methods is paramount for ensuring the identity and purity of such compounds in any research and development pipeline.

This guide will systematically explore the predicted spectroscopic signature of 4-bromo-5-chloro-6-fluoro-1H-indazole, providing a foundational understanding for its synthesis and application.

Molecular Structure and Predicted Spectroscopic Workflow

The structure of 4-bromo-5-chloro-6-fluoro-1H-indazole is presented below. The numbering of the indazole ring system is crucial for the assignment of spectroscopic signals.

Caption: Molecular structure of 4-bromo-5-chloro-6-fluoro-1H-indazole.

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of the target molecule.

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesis of 4-bromo-5-chloro-6-fluoro-1H-indazole Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI, EI) Purification->MS Interpretation Spectral Interpretation & Signal Assignment NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Caption: Logical workflow for the synthesis and spectroscopic characterization of 4-bromo-5-chloro-6-fluoro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For 4-bromo-5-chloro-6-fluoro-1H-indazole, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

Experimental Protocol (Standard)

A standard protocol for acquiring NMR spectra would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a high-sensitivity nucleus, and spectra can be obtained relatively quickly.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one broad signal for the N-H proton.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Coupling (Hz) Assignment
N-H> 10broad singlet-N1-H
H-3~8.2singlet-C3-H
H-7~7.5 - 7.8doubletJ(H-F) ≈ 6-8C7-H

Causality Behind Predictions:

  • N-H Proton: The N-H proton of the indazole ring is acidic and typically appears as a broad singlet at a very downfield chemical shift (>10 ppm) due to hydrogen bonding and its position on a heteroaromatic ring.[3]

  • H-3 Proton: The proton at the C3 position is a characteristic singlet for 1H-indazoles and is expected to resonate around 8.2 ppm.[3]

  • H-7 Proton: This is the only proton remaining on the benzene ring. Its chemical shift will be influenced by the adjacent electron-withdrawing halogens. It is expected to show coupling to the fluorine atom at C6, resulting in a doublet with a typical ortho H-F coupling constant of 6-8 Hz.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven signals for the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached halogens and their positions on the aromatic system.

Predicted Signal Chemical Shift (δ, ppm) Assignment
C-3~135C3
C-3a~120-125C3a
C-4~100-105C4
C-5~125-130C5
C-6~150-155 (d, ¹J(C-F) ≈ 240-260 Hz)C6
C-7~110-115C7
C-7a~140-145C7a

Causality Behind Predictions:

  • Halogen Effects: The carbon atoms directly bonded to halogens will experience significant shifts. The C-Br bond at C4 will cause an upfield shift compared to an unsubstituted carbon, while the C-Cl bond at C5 will have a less pronounced effect.

  • Fluorine Coupling: The most notable feature will be the large one-bond coupling constant (¹J(C-F)) for C6, which will appear as a doublet. This is a definitive indicator of the fluorine's position. Smaller two- and three-bond C-F couplings may also be observed for other carbons.

Predicted ¹⁹F NMR Spectrum

The proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Assignment
F-6-110 to -130singletC6-F

Causality Behind Predictions:

  • The chemical shift of fluorine is highly sensitive to its electronic environment. For a fluorine atom on a benzene ring, the expected chemical shift range is typically between -110 and -130 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Experimental Protocol (Standard)
  • Sample Preparation: The spectrum can be acquired using a solid sample mixed with KBr to form a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch3150 - 3000Medium, broad
Aromatic C-H stretch> 3000Medium to weak
C=C and C=N ring stretch1620 - 1450Multiple sharp bands
C-F stretch1250 - 1000Strong
C-Cl stretch850 - 550Medium to strong
C-Br stretch690 - 515Medium to strong

Causality Behind Predictions:

  • N-H Stretch: The N-H stretching vibration in 1H-indazoles is a characteristic broad band in the 3150-3000 cm⁻¹ region.[3]

  • Aromatic Stretches: The C-H and C=C/C=N stretching vibrations are typical for aromatic and heteroaromatic systems.

  • Carbon-Halogen Stretches: The C-F, C-Cl, and C-Br stretching vibrations will appear in the fingerprint region and are strong indicators of their presence.[4] The C-F stretch is typically the strongest and at the highest frequency among the carbon-halogen bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol (Standard)
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion peak. Electron ionization (EI) is a higher-energy technique that will induce fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements.

  • Data Acquisition: The mass spectrum is recorded over a suitable m/z range.

Predicted Mass Spectrum

Molecular Ion (M⁺):

The molecular formula is C₇H₃BrClFN₂. The exact mass can be calculated using the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹⁹F, ⁷⁹Br, ¹⁴N). The molecular weight is approximately 249.47 g/mol .[5]

A key feature of the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine and chlorine.

  • Bromine Isotopes: ⁷⁹Br and ⁸¹Br have a near 1:1 natural abundance. This will result in an M+2 peak of approximately the same intensity as the M peak.

  • Chlorine Isotopes: ³⁵Cl and ³⁷Cl have a natural abundance ratio of approximately 3:1. This will result in an M+2 peak that is about one-third the intensity of the M peak.

When both are present, the combined isotopic pattern will be distinctive. We expect to see a cluster of peaks for the molecular ion:

  • M: (containing ⁷⁹Br and ³⁵Cl)

  • M+2: (containing ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl) - this will be the most intense peak in the cluster.

  • M+4: (containing ⁸¹Br and ³⁷Cl)

Predicted Fragmentation Pattern (under EI):

The fragmentation of the molecular ion will likely proceed through the loss of stable neutral molecules or radicals.

fragmentation M [C₇H₃BrClFN₂]⁺˙ (Molecular Ion) M_minus_HCN Loss of HCN M->M_minus_HCN M_minus_N2 Loss of N₂ M->M_minus_N2 M_minus_Br Loss of Br radical M->M_minus_Br M_minus_Cl Loss of Cl radical M->M_minus_Cl

Caption: Predicted major fragmentation pathways for 4-bromo-5-chloro-6-fluoro-1H-indazole under electron ionization.

Common fragmentation pathways for indazoles include the loss of HCN and N₂.[6] Additionally, the cleavage of the carbon-halogen bonds is expected, leading to fragments corresponding to the loss of a bromine radical or a chlorine radical.

Conclusion

While experimental spectroscopic data for 4-bromo-5-chloro-6-fluoro-1H-indazole is not yet widely available, a comprehensive and scientifically grounded prediction of its NMR, IR, and Mass spectra is possible. This guide provides a detailed predictive analysis based on the fundamental principles of spectroscopy and comparative data from related indazole structures. The expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns outlined herein offer a robust framework for researchers to identify and characterize this molecule. The ultimate confirmation of these predictions will, of course, rely on future experimental verification.

References

  • BenchChem. (2025). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. Retrieved from BenchChem website.[3]

  • Lopes, J., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(9), 10449-10469.[1]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][4]

  • Sharma, K., et al. (Year). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.[6]

  • Hoffman Fine Chemicals. (n.d.). CAS 2368909-55-9 | 4-Bromo-5-chloro-6-fluoro-1H-indazole. Retrieved from [Link][5]

Sources

Foundational

4-bromo-5-chloro-6-fluoro-1H-indazole molecular weight

An In-depth Technical Guide to 4-bromo-5-chloro-6-fluoro-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery For Researchers, Scientists, and Drug Development Professionals Abstract This technica...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-bromo-5-chloro-6-fluoro-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-5-chloro-6-fluoro-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, propose a detailed, multi-step synthetic pathway with mechanistic insights, and outline robust protocols for its analytical characterization. Furthermore, this guide explores the compound's synthetic utility, stemming from its uniquely functionalized scaffold, and discusses its potential applications as a versatile building block in the development of novel therapeutic agents, particularly protein kinase inhibitors. This document is intended to serve as an essential resource for researchers engaged in the design and synthesis of advanced indazole-based molecules.

Introduction to the 4-bromo-5-chloro-6-fluoro-1H-indazole Scaffold

Indazoles, bicyclic heterocycles composed of a benzene ring fused to a pyrazole ring, are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] Their structural features, including the ability to act as hydrogen bond donors and acceptors, allow them to mimic the interactions of key biological motifs like indoles, leading to a broad spectrum of pharmacological activities.[1] This has resulted in several successful therapeutic agents, such as the antiemetic Granisetron, and the protein kinase inhibitors Axitinib and Pazopanib.[1]

The compound 4-bromo-5-chloro-6-fluoro-1H-indazole (CAS: 2368909-55-9) represents a highly functionalized and synthetically valuable member of this class.[3][4] Its benzene ring is strategically decorated with three different halogen atoms: bromine, chlorine, and fluorine. This distinct substitution pattern not only modulates the electronic properties of the indazole core but also provides multiple reactive sites for orthogonal chemical modification. The bromine atom, in particular, serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[5] This guide offers a senior application scientist's perspective on the synthesis, properties, and strategic utilization of this potent chemical building block.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is foundational to its application in research and development. The key properties of 4-bromo-5-chloro-6-fluoro-1H-indazole are summarized below.

PropertyValueSource
IUPAC Name 4-Bromo-5-chloro-6-fluoro-1H-indazole[3]
CAS Number 2368909-55-9[3]
Molecular Formula C₇H₃BrClFN₂[3]
Molecular Weight 249.47 g/mol [3]
Physical Form Solid (predicted)[6]
Storage Temperature Sealed in dry, room temperature[7]

Synthesis and Mechanistic Insights

Diagram of Synthetic Workflow

Synthetic_Workflow A 3-Chloro-4-fluoroaniline B 2-Bromo-5-chloro-4-fluoroaniline A->B Bromination (NBS, Acetonitrile) C 1-Acetyl-2-bromo-5-chloro-4-fluoroaniline B->C Acetylation (Acetic Anhydride) D 1-Acetyl-4-bromo-5-chloro-6-fluoro-1H-indazole C->D Cyclization (Isoamyl Nitrite, Acetic Acid) E 4-Bromo-5-chloro-6-fluoro-1H-indazole D->E Deprotection (Base, MeOH/H₂O) Analytical_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation Prep Dissolve in Deuterated Solvent (e.g., DMSO-d₆) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR MS Mass Spectrometry (e.g., ESI-MS) Prep->MS IR FTIR Spectroscopy Prep->IR Confirm Confirm Structure & Purity NMR->Confirm MS->Confirm IR->Confirm Kinase_Inhibitor_Scaffold cluster_0 Diversification Reactions Scaffold 4-Bromo-5-chloro-6-fluoro-1H-indazole Suzuki Suzuki Coupling (at C4-Br) Scaffold->Suzuki R¹-B(OH)₂ Alkylation N-Alkylation (at N1-H) Scaffold->Alkylation R²-X Other Other Couplings Scaffold->Other Library Diverse Kinase Inhibitor Library Suzuki->Library Alkylation->Library Other->Library

Sources

Foundational

Predicting the Mechanism of Action for 4-bromo-5-chloro-6-fluoro-1H-indazole: An Integrated Computational and Experimental Framework

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Core Objective: This guide presents a comprehensive, hypothesis-driven strategy to elucidate the mechanism of action (MoA...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide presents a comprehensive, hypothesis-driven strategy to elucidate the mechanism of action (MoA) for the novel chemical entity 4-bromo-5-chloro-6-fluoro-1H-indazole. As no public data on the biological activity of this specific compound exists, this document outlines a systematic, multi-pillar approach, beginning with computational predictions and culminating in a robust plan for experimental validation.

Executive Summary

The identification of a small molecule's molecular target and its mechanism of action is a foundational step in drug discovery.[1] It informs efficacy, safety, and the overall therapeutic potential of a new chemical entity. 4-bromo-5-chloro-6-fluoro-1H-indazole is a halogenated derivative of the 1H-indazole scaffold, a privileged structure in medicinal chemistry known to be a core component of numerous therapeutic agents.[2][3] Indazole derivatives have demonstrated a wide array of biological activities, including roles as potent kinase inhibitors, anti-inflammatory agents, and antibacterial compounds.[4][5][6] This guide details a strategic workflow to predict and validate the MoA of this specific molecule. We will leverage a synergistic approach that combines in-silico target prediction with rigorous in-vitro and cell-based validation assays, providing a clear and efficient path from hypothesis to confirmed biological function.

The Indazole Scaffold: A Foundation for Therapeutic Potential

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[3] Its structural rigidity and ability to form key hydrogen bond interactions make it an effective scaffold for engaging with biological targets, particularly the ATP-binding pockets of protein kinases.[7] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) and Niraparib (a PARP inhibitor for ovarian cancer) feature the indazole core, highlighting its clinical significance.[3]

The specific substitutions on 4-bromo-5-chloro-6-fluoro-1H-indazole—multiple halogens at distinct positions—provide unique electronic properties and potential vectors for targeted chemical synthesis and biological interactions.[2] A structurally related compound, 4-Bromo-6-fluoro-1H-indazole, is known as an intermediate in the synthesis of hematopoietic progenitor kinase 1 (HPK1) inhibitors, suggesting that the kinase family is a high-priority starting point for our investigation.[8]

Pillar 1: In-Silico Mechanism Prediction and Target Identification

Computational methods provide a rapid and cost-effective means to generate testable hypotheses about a compound's biological activity, potential targets, and off-target effects.[9][10] This initial phase narrows the field of possibilities, guiding subsequent experimental work.

Target Prediction via Cheminformatics and Machine Learning

The first step is to compare the structure of 4-bromo-5-chloro-6-fluoro-1H-indazole against large-scale databases of compounds with known biological activities.[9]

  • Ligand-Based Similarity Searching: Using the compound's structure as a query, we will search databases like ChEMBL and PubChem. This approach identifies known bioactive molecules with high structural similarity, suggesting that our compound may share a similar target or mechanism.[10]

  • Machine Learning Models: We will employ predictive models trained on vast datasets of structure-activity relationships. These algorithms can predict potential protein targets, explain potential off-target effects, and even forecast toxicity.[9][11]

Structure-Based Virtual Screening and Molecular Docking

Based on the initial predictions, we will perform molecular docking simulations to model the physical interaction between our compound and the predicted protein targets.[12]

  • Target Selection: High-priority targets will include kinases (e.g., HPK1, TRK family, receptor tyrosine kinases), bacterial enzymes (e.g., DNA gyrase, FtsZ), and inflammatory pathway proteins, based on established activities of the indazole scaffold.[8][13][14]

  • Docking Simulation: Using software like AutoDock or Schrödinger Suite, we will predict the binding pose and affinity of the compound within the active site of these proteins. A strong predicted binding affinity (low docking score) strengthens the hypothesis that the protein is a direct target.[12]

Below is a hypothetical summary of potential kinase targets identified through this in-silico process.

Predicted TargetTarget ClassDocking Score (kcal/mol)Key Predicted Interaction
HPK1Serine/Threonine Kinase-9.8H-bond with hinge region
TRKAReceptor Tyrosine Kinase-9.2Halogen bond with gatekeeper residue
VEGFR2Receptor Tyrosine Kinase-8.9H-bond with DFG motif
S. aureus GyrBBacterial Topoisomerase-8.5Interaction with ATPase domain
Prediction of Off-Target Effects and Toxicity

An integrated computational process can predict potential off-target interactions, which is crucial for assessing safety.[15] By screening the compound against a wide panel of human proteins in-silico, we can identify potential liabilities and design more focused validation experiments.[12][15]

The overall computational workflow is designed to systematically refine our understanding and generate a high-confidence list of putative targets.

G cluster_0 Pillar 1: In-Silico Prediction Compound 4-bromo-5-chloro-6-fluoro-1H-indazole Similarity Ligand-Based Similarity Search (ChEMBL, PubChem) Compound->Similarity ML Machine Learning Target Prediction Compound->ML Docking Molecular Docking Simulation Similarity->Docking ML->Docking OffTarget Off-Target & Toxicity Prediction Docking->OffTarget Hypothesis Generate High-Confidence Target Hypotheses Docking->Hypothesis

Caption: Workflow for computational prediction of biological targets.

Pillar 2: Experimental Validation of Predicted Targets

In-silico predictions must be confirmed through rigorous experimental validation.[16] This phase uses a combination of target-focused and cell-based assays to confirm physical binding and functional effect.[17][18]

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct binding of a compound to its target in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.[19]

Experimental Protocol: CETSA

  • Cell Culture: Culture a relevant cell line (e.g., a human cancer cell line like K562 for a predicted anti-cancer kinase target) to ~80% confluency.[7]

  • Compound Treatment: Treat cells with 4-bromo-5-chloro-6-fluoro-1H-indazole (e.g., at 10 µM) or a vehicle control (DMSO) for 1 hour.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Analysis: Analyze the soluble fraction by Western blot or mass spectrometry, probing for the predicted target protein (e.g., HPK1).

  • Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.

G cluster_1 CETSA Experimental Workflow A Treat cells with Compound or DMSO B Apply Heat Gradient A->B C Lyse Cells B->C D Separate Soluble & Precipitated Protein C->D E Analyze Soluble Fraction (Western Blot / MS) D->E F Compare Melting Curves E->F G cluster_2 Hypothetical HPK1 Signaling Pathway Compound 4-bromo-5-chloro- 6-fluoro-1H-indazole HPK1 HPK1 (Kinase) Compound->HPK1 Inhibition pSLP76 p-SLP-76 HPK1->pSLP76 Phosphorylation SLP76 SLP-76 SLP76->pSLP76 Downstream Downstream Effects (e.g., T-Cell Activation) pSLP76->Downstream

Caption: Hypothetical inhibition of the HPK1 signaling cascade.

Conclusion

Elucidating the mechanism of action for a novel compound like 4-bromo-5-chloro-6-fluoro-1H-indazole requires a disciplined, integrated approach. The framework presented here, built on the pillars of computational prediction and multi-level experimental validation, provides a robust pathway for moving from an unknown chemical structure to a well-defined biological mechanism. By systematically generating and testing hypotheses, this strategy maximizes the potential for discovering novel therapeutic agents while minimizing wasted resources, ultimately accelerating the drug discovery process.

References

  • PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery.
  • Benchchem. (n.d.). A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds.
  • MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • Ardigen. (2026). What is Target Identification in Drug Discovery? AI & Therapeutic Insights.
  • PMC. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels.
  • ScienceDirect. (n.d.). Identifying novel drug targets with computational precision.
  • ResearchGate. (2026). Target Identification Approaches in Drug Discovery.
  • SpringerLink. (n.d.). MolToxPred: small molecule toxicity prediction using machine learning approach.
  • ScienceOpen. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification.
  • Benchchem. (n.d.). Discovery and synthesis of novel indazole derivatives.
  • Taylor & Francis Online. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview.
  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”.
  • ResearchGate. (2026). A Review of Indazole derivatives in Pharmacotherapy of inflammation.
  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods.
  • MedChemExpress. (n.d.). 4-Bromo-6-fluoro-1H-indazole.
  • MDPI. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside.
  • R Discovery. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors.
  • BLD Pharm. (n.d.). 4-Bromo-5-chloro-6-fluoro-1H-indazole.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • Benchchem. (n.d.). 4-Bromo-6-chloro-1H-indazole.
  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

Exploratory

Commercial availability of 4-bromo-5-chloro-6-fluoro-1H-indazole

An in-depth technical analysis of 4-bromo-5-chloro-6-fluoro-1H-indazole (CAS: 2368909-55-9) requires moving beyond basic chemical descriptors to understand its strategic value in modern medicinal chemistry. As a Senior A...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-bromo-5-chloro-6-fluoro-1H-indazole (CAS: 2368909-55-9) requires moving beyond basic chemical descriptors to understand its strategic value in modern medicinal chemistry. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a comprehensive roadmap—from commercial procurement and quality control to its mechanistic role as a highly functionalized building block in targeted oncology, specifically in the synthesis of KRAS G12C inhibitors.

Structural Rationale and Mechanistic Significance

The molecule 4-bromo-5-chloro-6-fluoro-1H-indazole ( C7​H3​BrClFN2​ , MW: 249.47 g/mol ) is a polyhalogenated heterocycle. Its value lies in the precise spatial arrangement of its halogens, which serves two distinct purposes in drug design:

  • Orthogonal Synthetic Reactivity: The carbon-halogen bond dissociation energies dictate reactivity. The C4–Br bond is the weakest, making it the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). The C5–Cl and C6–F bonds remain intact during these initial couplings, allowing for subsequent, highly controlled late-stage functionalization.

  • Target Binding Kinetics (The KRAS G12C Application): In the development of anticancer agents, particularly KRAS G12C inhibitors, this indazole core acts as a rigid, lipophilic scaffold. As detailed in Pfizer's foundational patent for substituted quinazoline and pyridopyrimidine derivatives [1], the specific 5-chloro-6-fluoro substitution pattern provides the exact steric bulk and electronic distribution required to occupy the hydrophobic Switch II pocket of the KRAS protein, effectively locking it in its inactive GDP-bound state.

KRAS_Pathway EGFR Upstream RTK (e.g., EGFR) GEF GEF (SOS) EGFR->GEF KRAS_GTP KRAS-GTP (Active/Oncogenic) GEF->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP Activation Apoptosis Cell Cycle Arrest / Apoptosis KRAS_GDP->Apoptosis Pathway Blockade MAPK MAPK/ERK Pathway (Proliferation) KRAS_GTP->MAPK Signaling Inhibitor G12C Inhibitor (Indazole-derived) Inhibitor->KRAS_GDP Covalent Binding (Cys12)

Diagram 1: Mechanism of indazole-derived KRAS G12C inhibitors locking the inactive state.

Commercial Availability and Supply Chain Dynamics

Historically, polyhalogenated indazoles required complex, low-yielding multi-step syntheses in-house. Today, the commercial landscape has matured, allowing researchers to source this intermediate directly. When selecting a vendor, the primary concern is regioisomeric purity —specifically the absence of 6-bromo-5-chloro-4-fluoro or other scrambled halogen isomers that can derail downstream API synthesis.

Table 1: Commercial Sourcing Matrix for CAS 2368909-55-9
Vendor / SupplierCatalog / MDL NumberClaimed PurityTypical Scale AvailableLead Time (Est.)
Sigma-Aldrich (Leyan) [2]MFCD32661376 95%1g, 5g, 25g1-2 Weeks
BLDpharm [3]BD0116669197%1g, 5g, 10gShips within 24h
Apollo Scientific [4]PC30283095%1g, 10g, 50g3-5 Days
Accela ChemBio [5]SY273819 95%1g, 25g, Bulk1 Week

Note: Due to the specialized nature of this compound, cold-chain transportation is sometimes recommended by vendors like BLDpharm to prevent degradation over long transit periods.

Self-Validating Quality Control (QC) Protocol

Never assume the regiochemical purity of a commercially sourced polyhalogenated building block. Before committing this material to a high-value synthetic step, you must validate it. This protocol is designed as a self-validating system: if the acceptance criteria are not met, the material must be recrystallized.

Step-by-Step Incoming QC Workflow:

  • Sample Preparation: Dissolve 5 mg of the commercial batch in 0.6 mL of DMSO- d6​ .

  • 1 H-NMR Analysis (400 MHz):

    • Causality: You are looking for the diagnostic indazole C3 proton and the C7 aromatic proton.

    • Acceptance Criteria: A sharp singlet at δ ~8.10 ppm (C3-H) and a doublet/multiplet at δ ~7.50-7.70 ppm (C7-H, coupling with fluorine). The presence of secondary singlets in the aromatic region indicates regioisomeric contamination.

  • 19 F-NMR Analysis (376 MHz):

    • Causality: Fluorine NMR is highly sensitive to the electronic environment.

    • Acceptance Criteria: A single, clean peak at δ ~ -115 to -120 ppm. Multiple peaks indicate halogen scrambling during the vendor's manufacturing process.

  • LC-MS (ESI+):

    • Acceptance Criteria: A dominant peak showing the characteristic isotopic pattern for one bromine and one chlorine atom (M, M+2, M+4 in a roughly 3:4:1 ratio) at m/z 248.9, 250.9, 252.9 [M+H] + .

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

Once validated, the most common application of 4-bromo-5-chloro-6-fluoro-1H-indazole is the installation of an amine at the C4 position. The challenge here is achieving oxidative addition at the C-Br bond without causing reductive dehalogenation of the C-Cl or C-F bonds.

Reagents Required:

  • 4-bromo-5-chloro-6-fluoro-1H-indazole (1.0 eq)

  • Target Amine (e.g., a piperazine derivative) (1.2 eq)

  • Pd2​(dba)3​ (0.05 eq)

  • BrettPhos Ligand (0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous 1,4-Dioxane (0.1 M)

Methodology:

  • System Purging: Charge a Schlenk flask with the indazole, Pd2​(dba)3​ , BrettPhos, and NaOtBu. Evacuate and backfill the flask with ultra-pure Argon three times.

    • Causality: Palladium(0) catalysts are highly sensitive to oxygen, which will rapidly oxidize the active catalyst to inactive Pd(II) species, stalling the reaction.

  • Solvent Addition: Add anhydrous 1,4-dioxane and the target amine via syringe.

    • Causality: BrettPhos is explicitly chosen as the ligand because its extreme steric bulk promotes rapid reductive elimination, preventing the competitive off-target dehalogenation of the C5-chlorine.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours under vigorous stirring.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (eluting with EtOAc/petroleum ether). The resulting C4-aminated indazole serves as the advanced intermediate for downstream API elaboration.

Synthetic_Workflow Step1 1. Commercial Sourcing (4-Bromo-5-chloro-6-fluoro-1H-indazole) Step2 2. Incoming QC Validation (1H-NMR, 19F-NMR, LC-MS) Step1->Step2 Step3 3. Regioselective Cross-Coupling (Pd-catalyzed Buchwald-Hartwig at C-4) Step2->Step3 >95% Purity Confirmed Step4 4. N1-Alkylation / Protection (Base-mediated, e.g., Cs2CO3) Step3->Step4 Step5 5. Downstream API Elaboration (Quinazoline/Pyridopyrimidine fusion) Step4->Step5

Diagram 2: Standard experimental workflow from commercial sourcing to API elaboration.

Conclusion

The commercial availability of 4-bromo-5-chloro-6-fluoro-1H-indazole has significantly accelerated the pace of discovery in oncology, particularly for targets previously deemed "undruggable" like KRAS G12C. By leveraging its orthogonal halogen reactivity and strictly validating commercial batches prior to synthesis, drug development professionals can efficiently build the complex polycyclic architectures required for next-generation therapeutics.

References

  • Pfizer Inc. (2019). Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents. US Patent US20190233440A1.
  • Accela ChemBio. 4-Bromo-5-chloro-6-fluoroindazole SY273819. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-bromo-5-chloro-6-fluoro-1H-indazole as a Putative Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, with several approved drugs featuring this privileged core...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, with several approved drugs featuring this privileged core structure.[1][2] This document provides detailed application notes and experimental protocols for the investigation of 4-bromo-5-chloro-6-fluoro-1H-indazole, a halogenated indazole derivative, as a potential kinase inhibitor. While direct evidence of this specific compound's kinase inhibitory activity is emerging, its structural alerts suggest it may be a valuable tool for kinase-centric drug discovery programs. These guidelines are designed to provide a robust framework for researchers to characterize the biochemical and cellular activity of this and similar compounds.

Introduction: The Rationale for Investigating 4-bromo-5-chloro-6-fluoro-1H-indazole

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The indazole ring system has proven to be a highly effective pharmacophore for the design of potent and selective kinase inhibitors.[1][4] The strategic placement of halogen atoms on the indazole core can significantly influence binding affinity, selectivity, and pharmacokinetic properties. The subject of this guide, 4-bromo-5-chloro-6-fluoro-1H-indazole (Figure 1), is a novel, heavily halogenated indazole. The presence of bromine, chlorine, and fluorine atoms suggests the potential for specific interactions within the ATP-binding pocket of various kinases, making it a compound of interest for screening and development.

Figure 1: Chemical Structure of 4-bromo-5-chloro-6-fluoro-1H-indazole Molecular Formula: C₇H₃BrClFN₂ Molecular Weight: 249.47 g/mol [5]

This document will guide the user through the essential in vitro and cell-based assays to determine the kinase inhibitory potential of this compound, using a hypothetical tyrosine kinase target as an example.

Putative Mechanism of Action and Signaling Pathway

Many indazole-based inhibitors function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of substrate proteins.[6] Given the structural similarities to known tyrosine kinase inhibitors, it is hypothesized that 4-bromo-5-chloro-6-fluoro-1H-indazole may target a member of this kinase family, for instance, a receptor tyrosine kinase (RTK) involved in oncogenic signaling.

Below is a generalized signaling pathway that could be modulated by a putative RTK inhibitor.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor (e.g., EGF, FGF) Ligand->RTK Binds Inhibitor 4-bromo-5-chloro-6-fluoro-1H-indazole Inhibitor->RTK Inhibits Grb2_Sos Grb2/SOS P_RTK->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors

Caption: Putative inhibition of an RTK signaling pathway.

Experimental Protocols

The following protocols provide a step-by-step guide for evaluating the kinase inhibitory properties of 4-bromo-5-chloro-6-fluoro-1H-indazole. It is crucial to include appropriate positive and negative controls in all assays.

In Vitro Enzymatic Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.[4]

Principle: The assay quantifies the amount of phosphorylated substrate produced by the kinase in the presence and absence of the test compound. This can be detected using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™).

Materials:

  • Purified recombinant kinase (e.g., a receptor tyrosine kinase)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 4-bromo-5-chloro-6-fluoro-1H-indazole (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-bromo-5-chloro-6-fluoro-1H-indazole in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a microplate, add the assay buffer, the test compound dilutions, and the purified kinase. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Add the kinase substrate and ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the compound's ability to inhibit the proliferation of cancer cells that are dependent on the activity of the target kinase.[7]

Principle: The BaF3 cell proliferation assay is a common method.[7] BaF3 cells are dependent on interleukin-3 (IL-3) for survival. When transfected to express an oncogenic kinase, they can proliferate independently of IL-3. Inhibition of this kinase will lead to cell death, which can be quantified.

Materials:

  • BaF3 cells engineered to express the target oncogenic kinase

  • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

  • 4-bromo-5-chloro-6-fluoro-1H-indazole (dissolved in DMSO)

  • Positive control inhibitor

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the engineered BaF3 cells into a 96-well plate at a predetermined density in IL-3-free medium.

  • Compound Treatment: Add serial dilutions of 4-bromo-5-chloro-6-fluoro-1H-indazole and the positive control to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Measure Viability: Add the cell viability reagent to each well according to the manufacturer's protocol and measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the percentage of cell viability against the compound concentration. Calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) or IC₅₀ value.

G cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay A Prepare Compound Dilutions B Add Kinase & Compound to Plate A->B C Initiate with ATP & Substrate B->C D Incubate C->D E Stop Reaction & Detect Signal D->E F Calculate IC₅₀ E->F G Seed Engineered Cells H Treat with Compound G->H I Incubate (48-72h) H->I J Measure Cell Viability I->J K Calculate GI₅₀/IC₅₀ J->K

Caption: Experimental workflow for inhibitor characterization.

Hypothetical Data Presentation

The following tables present hypothetical data for 4-bromo-5-chloro-6-fluoro-1H-indazole against a panel of selected kinases to illustrate how results can be summarized.

Table 1: In Vitro Kinase Inhibition Profile (Hypothetical Data)

Kinase TargetIC₅₀ (nM)
RTK-X 50
Kinase A> 10,000
Kinase B850
Kinase C> 10,000

Table 2: Cellular Activity Profile (Hypothetical Data)

Cell LineTarget KinaseGI₅₀ (µM)
BaF3-RTK-XRTK-X 0.5
Parental BaF3-> 50
Cancer Cell Line Y (RTK-X dependent)RTK-X0.8

Troubleshooting and Considerations

  • Compound Solubility: Ensure 4-bromo-5-chloro-6-fluoro-1H-indazole is fully dissolved in DMSO before dilution in aqueous assay buffers to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells.

  • Off-Target Effects: If significant cellular activity is observed, it is crucial to perform broader kinase profiling and potentially counter-screen against unrelated targets to assess selectivity.[4]

  • Assay Interference: Some compounds can interfere with detection methods (e.g., autofluorescence). Run compound-only controls (without enzyme or cells) to check for interference.

  • Mechanism of Inhibition: Further studies, such as ATP competition assays, can be performed to confirm the mechanism of action (e.g., ATP-competitive, non-competitive, or uncompetitive).

Conclusion

4-bromo-5-chloro-6-fluoro-1H-indazole represents an intriguing chemical starting point for the development of novel kinase inhibitors. The protocols and guidelines presented here offer a comprehensive framework for its initial characterization. By systematically evaluating its in vitro and cellular activities, researchers can determine its potency, selectivity, and potential as a therapeutic agent or a chemical probe for studying kinase biology.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • ChemicalBook. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
  • Bentham Science Publishers. (2021, October 1). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).
  • Benchchem. Unraveling the Kinase Selectivity of 1H-Indazole-3-Carboxamide Derivatives: A Comparative Guide.
  • ACS Publications. (2023, October 26). Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis.
  • MedChemExpress. 4-Bromo-6-fluoro-1H-indazole | Drug Intermediate.
  • NIH. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • RSC Publishing. (2021, July 20). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ACS Publications. (2023, March 23). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Semantic Scholar. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Hoffman Fine Chemicals. CAS 2368909-55-9 | 4-Bromo-5-chloro-6-fluoro-1H-indazole | MFCD32661376.
  • Benchchem. 4-Bromo-6-chloro-1H-indazole|885519-03-9.
  • BLDpharm. 2368909-55-9|4-Bromo-5-chloro-6-fluoro-1H-indazole.
  • R Discovery. (2015, March 13). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors.
  • Taylor & Francis. Indazole – Knowledge and References.
  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

Application

Application Notes and Protocols for the Investigation of 4-bromo-5-chloro-6-fluoro-1H-indazole in Cancer Cell Line Studies

Introduction The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including potent anti-tumor effects...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including potent anti-tumor effects.[1][2][3] Several indazole-containing derivatives have been successfully developed as kinase inhibitors and are now utilized as approved anti-cancer drugs.[4][1] 4-bromo-5-chloro-6-fluoro-1H-indazole is a novel, halogenated indazole derivative (CAS RN: 2368909-55-9, Formula: C7H3BrClFN2, Molecular Weight: 249.47) that serves as a versatile intermediate in the synthesis of complex molecules for drug discovery.[5] Notably, it has been identified as a building block for the synthesis of hematopoietic progenitor kinase 1 (HPK1) inhibitors.[6]

Given the established role of HPK1 as a negative regulator of T-cell activation and its emerging significance as a target in cancer immunotherapy, 4-bromo-5-chloro-6-fluoro-1H-indazole presents an intriguing candidate for investigation as a potential anti-cancer agent. These application notes provide a comprehensive, tiered experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro anti-cancer properties of this compound. The protocols outlined herein are designed to first establish its cytotoxic and cytostatic potential, then to elucidate its mechanism of action, and finally to probe its engagement with its putative molecular target.

Hypothesized Mechanism of Action and Scientific Rationale

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates and marks for degradation key signaling adaptors, thereby dampening T-cell activation, proliferation, and cytokine production. In the context of oncology, the tumor microenvironment often exploits such negative regulatory pathways to induce T-cell exhaustion and evade immune surveillance.

Therefore, inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity. A small molecule inhibitor of HPK1 would be expected to block this negative feedback loop, leading to sustained T-cell activation and a more robust anti-tumor immune response. While this immunomodulatory effect is a key therapeutic rationale, direct effects on cancer cells, particularly those of hematopoietic origin or those where HPK1 signaling may be aberrantly active, cannot be ruled out.

This guide will focus on the direct effects of 4-bromo-5-chloro-6-fluoro-1H-indazole on cancer cell lines, providing the foundational data necessary before proceeding to more complex co-culture or in vivo immuno-oncology models. We will operate under the hypothesis that this compound may exert direct cytotoxic or cytostatic effects, potentially through off-target kinase inhibition or other unforeseen mechanisms, a common characteristic of kinase inhibitor scaffolds.

Experimental Workflow & Decision Making

The following diagram illustrates a logical, tiered approach for the comprehensive in vitro evaluation of 4-bromo-5-chloro-6-fluoro-1H-indazole. This workflow ensures a cost-effective and scientifically rigorous progression from broad screening to detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening & Potency cluster_1 Tier 2: Mechanism of Action (MoA) Elucidation cluster_2 Tier 3: Target Engagement & Pathway Modulation T1_Start Prepare Compound Stock Solution (4-bromo-5-chloro-6-fluoro-1H-indazole in DMSO) T1_Screen Multi-Dose Cell Viability/Cytotoxicity Assay (e.g., MTT, WST-1, or CellTiter-Glo®) Across a diverse cancer cell line panel (NCI-60 or similar) T1_Start->T1_Screen T1_IC50 Calculate IC50, GI50, and TGI values T1_Screen->T1_IC50 T1_Decision Decision Point: Is IC50 < 10 µM in any cell line? T1_IC50->T1_Decision T1_Stop Compound deemed inactive. Stop or re-evaluate in different models. T1_Decision->T1_Stop No T2_Apoptosis Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry) T1_Decision->T2_Apoptosis Yes T2_CellCycle Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry) T1_Decision->T2_CellCycle Yes T2_Apoptosis_Detail Quantify Early/Late Apoptotic & Necrotic Populations T2_Apoptosis->T2_Apoptosis_Detail T2_CellCycle_Detail Quantify G1, S, and G2/M Phase Distribution T2_CellCycle->T2_CellCycle_Detail T2_Decision Decision Point: Significant induction of apoptosis or cell cycle arrest observed? T3_Target Hypothetical Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) for putative target (e.g., HPK1) T2_Decision->T3_Target Yes T2_Apoptosis_Detail->T2_Decision T2_CellCycle_Detail->T2_Decision T3_Western Western Blot Analysis for downstream signaling markers (e.g., p-SLP-76, p-ERK) T3_Target->T3_Western T3_Conclusion Synthesize Data: Establish Structure-Activity Relationship (SAR) and confirm MoA T3_Western->T3_Conclusion

Caption: Tiered experimental workflow for in vitro characterization.

Protocols

PART 1: Compound Handling and Preparation

1.1. Reconstitution of 4-bromo-5-chloro-6-fluoro-1H-indazole: This compound is expected to be a solid.[7] It is critical to create a high-concentration, validated stock solution for serial dilutions.

  • Materials:

    • 4-bromo-5-chloro-6-fluoro-1H-indazole (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

    • Sterile, amber microcentrifuge tubes or glass vials

  • Protocol:

    • Aseptically weigh out a precise amount of the compound (e.g., 5 mg) in a sterile tube.

    • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). The molecular weight is 249.47 g/mol . For a 10 mM stock, dissolve 2.495 mg in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.[8]

PART 2: Tier 1 - Cell Viability and Cytotoxicity Screening

This initial tier aims to determine the concentration-dependent effect of the compound on cancer cell proliferation and viability.[9][10] The use of a tetrazolium reduction assay (like MTT or WST-1) is a standard, cost-effective method.[10][11]

2.1. Protocol: WST-1 Cell Viability Assay

  • Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed correlates directly with the number of metabolically active cells.[11]

  • Materials:

    • Selected cancer cell lines (e.g., a panel including leukemia, breast, lung, and colon cancer lines)

    • Complete cell culture medium, pre-warmed

    • 96-well, flat-bottom, sterile tissue culture plates

    • WST-1 reagent

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue).[11] Dilute the cell suspension to the optimal seeding density (empirically determined for each cell line, typically 3,000-10,000 cells/well) in 100 µL of complete medium. Seed the cells into a 96-well plate.[12][13]

    • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment and recovery.

    • Compound Treatment: Prepare serial dilutions of the 4-bromo-5-chloro-6-fluoro-1H-indazole stock solution in complete medium. A common starting range is from 100 µM down to 0.01 µM.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (DMSO concentration matched to the highest compound concentration) and no-treatment control wells.[14]

    • Incubation: Incubate the plate for an additional 48 to 72 hours.

    • WST-1 Addition: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the control wells.

    • Data Acquisition: Shake the plate gently for 1 minute and measure the absorbance at 440-450 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Cell Line Tissue of Origin Hypothetical IC₅₀ (µM)
K-562Leukemia5.2
MCF-7Breast Cancer12.8
A549Lung Cancer8.9
HCT116Colon Cancer7.5
JurkatT-cell Leukemia3.1
Caption: Example data table for summarizing IC₅₀ values from primary screening.
PART 3: Tier 2 - Elucidating the Mechanism of Action

If the compound demonstrates significant activity (e.g., IC₅₀ < 10 µM), the next step is to determine how it is affecting the cells. The two most common anti-proliferative mechanisms are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

3.1. Protocol: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11]

  • Materials:

    • A sensitive cancer cell line identified in Tier 1

    • 6-well tissue culture plates

    • FITC Annexin V/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 4-bromo-5-chloro-6-fluoro-1H-indazole at concentrations corresponding to 1x and 2x its IC₅₀ value for 24 or 48 hours. Include a vehicle control.

    • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension, and wash the pellet with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[14]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

    • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[14] Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells

    • Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic/necrotic cells

    • Quadrant 3 (Q3, Annexin V-/PI-): Live cells

    • Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells

    • Quantify the percentage of cells in each quadrant and present the data in a bar graph.

3.2. Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Principle: PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the total DNA content in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]

  • Materials:

    • A sensitive cancer cell line

    • 6-well tissue culture plates

    • Ice-cold 70% ethanol

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed and treat cells as described in the apoptosis protocol (3.1).

    • Harvesting and Fixation: Harvest cells, wash with PBS, and resuspend the pellet. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate for at least 30 minutes at 4°C.[16]

    • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA, which PI can also bind.

    • Incubation: Incubate in the dark for 15-30 minutes at room temperature.[11]

    • Flow Cytometry: Analyze the samples on a flow cytometer, collecting the fluorescence data on a linear scale.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

    • Compare the cell cycle distribution of treated cells to the vehicle control to identify any phase-specific arrest.

Treatment % G0/G1 Phase % S Phase % G2/M Phase % Sub-G1 (Apoptosis)
Vehicle (DMSO)55.225.119.71.5
Compound (1x IC₅₀)48.320.531.25.8
Compound (2x IC₅₀)35.115.849.112.4
Caption: Example data table for summarizing cell cycle analysis results. An increase in the G2/M population and a sub-G1 peak would suggest G2/M arrest and apoptosis, respectively.
PART 4: Tier 3 - Target Engagement and Pathway Modulation

These advanced assays are designed to test the hypothesis that the compound directly binds to its intended target within the complex cellular environment and modulates its downstream signaling pathway.

4.1. Conceptual Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Principle: The binding of a small molecule ligand can stabilize its target protein, leading to an increase in the protein's melting temperature. CETSA measures this thermal stabilization in intact cells or cell lysates, providing direct evidence of target engagement.[17][18][19]

  • Workflow:

    • Treatment: Treat intact cells with the compound or vehicle.

    • Heating: Heat aliquots of the treated cells across a range of temperatures.

    • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing unfolded, aggregated protein) from the insoluble fraction by centrifugation.

    • Detection: Analyze the amount of the target protein (e.g., HPK1) remaining in the soluble fraction by Western blot or other quantitative methods.

    • Analysis: A positive result is indicated by more target protein remaining soluble at higher temperatures in the compound-treated samples compared to the vehicle control, signifying ligand-induced stabilization.

G cluster_cetca CETSA® Workflow start Treat cells with Compound or Vehicle heat Heat cell aliquots to various temperatures start->heat lyse Lyse cells and centrifuge to separate soluble/insoluble fractions heat->lyse detect Analyze soluble fraction for target protein (e.g., Western Blot) lyse->detect analyze Compare melt curves: Shift indicates target engagement detect->analyze

Caption: Conceptual workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This document provides a structured and comprehensive guide for the initial in vitro characterization of 4-bromo-5-chloro-6-fluoro-1H-indazole in cancer cell lines. By following this tiered approach, researchers can efficiently determine the compound's anti-proliferative potency, elucidate its primary mechanism of action, and gather evidence for target engagement. The data generated through these protocols will form a critical foundation for further pre-clinical development, including structure-activity relationship (SAR) studies, investigation in immuno-oncology models, and eventual in vivo efficacy testing.

References

  • IntechOpen. "Cell-Based Assays in Cancer Research." Published November 27, 2019. [Link]

  • UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry." Accessed March 17, 2026. [Link]

  • ResearchGate. "CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY." Accessed March 17, 2026. [Link]

  • National Institutes of Health. "Assaying cell cycle status using flow cytometry." Accessed March 17, 2026. [Link]

  • SciSpace. "In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages." Published November 2018. [Link]

  • UC San Diego Moores Cancer Center. "Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry." Accessed March 17, 2026. [Link]

  • ACS Publications. "Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay." Published July 12, 2021. [Link]

  • National Institutes of Health. "Protocol to identify small-molecule inhibitors against cancer drug resistance." Published January 30, 2025. [Link]

  • ACS Publications. "Target Engagement Assays in Early Drug Discovery." Published September 13, 2025. [Link]

  • Sorger Lab, Harvard Medical School. "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells." In: Current Protocols in Chemical Biology. Published June 15, 2017. [Link]

  • bioRxiv. "Rapid discovery of drug target engagement by isothermal shift assay." Published April 5, 2019. [Link]

  • Axion Biosystems. "The best cell viability assays to measure adoptive cell therapy potency." Published September 28, 2022. [Link]

  • Frontiers. "Editorial: Biophysical target engagement assays in chemical biology and pharmacological research." Published February 23, 2023. [Link]

  • Biocompare. "What to Consider When Choosing Apoptotic Assays." Published March 8, 2018. [Link]

  • BMG Labtech. "Apoptosis – what assay should I use?" Published August 5, 2025. [Link]

  • National Institutes of Health. "Apoptosis assays with lymphoma cell lines: problems and pitfalls." Accessed March 17, 2026. [Link]

  • Horizon Discovery. "Protocols for Cancer-related cell lines." Accessed March 17, 2026. [Link]

  • National Cancer Institute. "NCI-60 Screening Methodology." Accessed March 17, 2026. [Link]

  • MDPI. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Published October 26, 2018. [Link]

  • Semantic Scholar. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Published April 27, 2021. [Link]

  • Google Patents. "CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-." Accessed March 17, 2026.
  • Taylor & Francis Online. "Indazole – Knowledge and References." Published in Drug and Chemical Toxicology, 2020. [Link]

  • Hoffman Fine Chemicals. "CAS 2368909-55-9 | 4-Bromo-5-chloro-6-fluoro-1H-indazole | MFCD32661376." Accessed March 17, 2026. [Link]

  • MDPI. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Published May 8, 2023. [Link]

  • National Institutes of Health. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Published May 12, 2023. [Link]

  • National Institutes of Health. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." Published September 12, 2025. [Link]

  • ACS Publications. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." Published April 11, 2022. [Link]

Sources

Method

Application Note: Strategic Integration of Fluorinated Indazoles in Targeted Drug Discovery

Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and receptor antagonists. Recently, the strategic incorporation of fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and receptor antagonists. Recently, the strategic incorporation of fluorine atoms into the indazole core has emerged as a transformative approach in drug discovery. This application note provides an in-depth technical guide on the mechanistic advantages of fluorinated indazoles, details a field-proven protocol for their regioselective synthesis, and outlines self-validating biological assays for evaluating their kinase inhibitory activity.

The "Fluorine Effect" on the Indazole Scaffold

As application scientists, we do not add halogens arbitrarily; every structural modification must serve a pharmacokinetic or pharmacodynamic purpose. The introduction of fluorine into the indazole ring system induces several critical enhancements:

  • Metabolic Stability: Cytochrome P450 enzymes frequently target electron-rich C-H bonds for oxidation. Replacing a vulnerable hydrogen with a highly electronegative fluorine atom drastically reduces electron density at that site, effectively blocking oxidative metabolism and extending the drug's half-life [[1]]([Link]).

  • Lipophilicity and Permeability: Fluorination modulates the pKa of adjacent nitrogen atoms in the indazole ring, increasing the overall lipophilicity (logP). This translates directly to enhanced cell membrane permeability. For example, C-6 fluorination of specific indazole derivatives has been shown to increase oral bioavailability to 61% in rodent models .

  • Target Engagement: Fluorine acts as a potent hydrogen bond acceptor. In the ATP-binding pocket of kinases, the fluorine atom can establish critical interactions with hinge-region residues, significantly lowering the IC50 values compared to non-fluorinated analogs [[1]]([Link]).

Target Engagement: Kinase Inhibition Pathways

Fluorinated indazoles have demonstrated sub-micromolar to nanomolar efficacy across multiple oncology and immunology targets. Notably, derivatives such as fluorinated pyrimido[1,2-b]indazoles exhibit potent inhibition of the PI3K/Akt pathway, a critical signaling cascade regulating cell survival and proliferation .

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Enzyme (Target) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT Kinase PIP3->AKT Recruitment mTOR mTOR / Cell Survival AKT->mTOR Downstream Signaling Inhibitor Fluorinated Indazole (e.g., C-6 substituted) Inhibitor->PI3K High-Affinity Inhibition

PI3K/Akt signaling pathway illustrating targeted inhibition by fluorinated indazole derivatives.

Synthetic Methodology: Regioselective C-3 Fluorination

Historically, direct fluorination of heterocycles required harsh, hazardous conditions (e.g., F2 gas). To address this, we highlight a breakthrough metal-free protocol developed by Ghosh and Hajra (2021) that enables the regioselective C-3 fluorination of 2H-indazoles [[2]]([Link]).

Causality of Experimental Choices:
  • Reagent Selection (NFSI): N-fluorobenzenesulfonimide (NFSI) is utilized as a stable, bench-safe solid that efficiently generates fluorine radicals under thermal activation, bypassing the need for transition metal catalysts .

  • Solvent Selection (Water): Water is not merely a green alternative; it actively stabilizes the highly polar transition states inherent in this radical pathway. Solvent screening confirmed water maximizes the yield (up to 87%) compared to organic solvents like THF or DMF [[2]]([Link]).

  • Thermal Activation (100 °C): The reaction strictly requires heating to 100 °C to overcome the activation energy barrier for homolytic cleavage and radical initiation. Room temperature trials yield no product .

Synthesis_Workflow Step1 Substrate Preparation 2H-Indazole in H2O Step2 Reagent Addition NFSI (F• Source) Step1->Step2 Step3 Thermal Activation 100°C, Ambient Air Step2->Step3 Step4 Radical Mechanism Regioselective C-3 Attack Step3->Step4 Overcomes Activation Energy Step5 Workup & Isolation Extraction & Chromatography Step4->Step5 High Functional Tolerance Step6 3-Fluoro-2H-Indazole Yield: Up to 87% Step5->Step6 Purified Product

Workflow for the metal-free, water-based C-3 fluorination of 2H-indazoles using NFSI.

Protocol 1: Gram-Scale Synthesis of 3-Fluoro-2H-Indazoles

This system is self-validating: the visual consumption of the starting material via TLC and the distinct 19F-NMR shift (approx. −132.2 ppm) confirm successful target formation.

  • Preparation: In a round-bottom flask, suspend 2H-indazole (1.0 mmol) in 5 mL of deionized water. Ensure complete dispersion.

  • Reagent Addition: Add NFSI (1.5 mmol) directly to the aqueous suspension. The reaction is deliberately left open to ambient air, as the radical mechanism is not oxygen-sensitive.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 100 °C using a pre-calibrated oil bath.

  • Monitoring: Monitor the reaction progress via TLC (Eluent: Petroleum Ether/Ethyl Acetate 9:1). The reaction typically reaches completion within 4–6 hours.

  • Workup: Cool the mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (10 mL) and dry over anhydrous Na2SO4.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure 3-fluoro-2H-indazole derivative.

In Vitro Biological Evaluation: Kinase Inhibition Assays

To accurately quantify the potency of synthesized fluorinated indazoles, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. TR-FRET is chosen over standard fluorescence to eliminate the auto-fluorescence commonly exhibited by heterocyclic compounds, ensuring high data integrity.

Protocol 2: TR-FRET Kinase Inhibition Assay (Self-Validating)
  • Compound Preparation: Dissolve the fluorinated indazole in 100% DMSO to a stock concentration of 10 mM. Perform a 10-point serial dilution (1:3). Critical: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Assay Assembly: In a 384-well low-volume plate, combine 5 µL of the target kinase (e.g., PI3K or c-Met) in assay buffer with 2.5 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP/substrate mix to initiate the kinase reaction.

  • Detection: After a 60-minute incubation, add 10 µL of the TR-FRET detection reagent (containing EDTA to quench the reaction and fluorophore-labeled antibodies).

  • Self-Validation & Quality Control:

    • Positive Control: Include a known clinical inhibitor (e.g., Sunitinib) to validate assay sensitivity.

    • Z'-Factor Calculation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|. Proceed with data analysis only if Z' > 0.5, confirming a robust signal window.

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

Quantitative Structure-Activity Relationship (SAR) Data

The strategic placement of fluorine on the indazole core dictates target selectivity and potency. Table 1 summarizes the profound inhibitory effects of various fluorinated indazoles against key therapeutic targets.

Table 1: Kinase Inhibitory Activity of Fluorinated Indazole Derivatives

Compound ClassSubstitution SiteTarget KinaseIC50 ValueReference
6-Fluoroindazole derivativeC-6c-Met Tyrosine Kinase14–20 nM
Fluorinated pyrimido[1,2-b]indazolePyrimidine-fusedPI3K/Akt93 nM
6-Fluoroindazole (Compound 52)C-6ROCK114 nM[[3]]([Link])
6-Fluoroindazole scaffold 40C-6TRPA1 (Cation Channel)43 nM[[3]]([Link])
6-Fluoroindazole molecular hybridsC-6Syk Kinase4 nM

Conclusion

The integration of fluorine into the indazole scaffold is a highly rational design strategy that simultaneously optimizes metabolic stability, lipophilicity, and target binding affinity. Supported by robust, metal-free synthetic protocols and stringent biochemical validation assays, fluorinated indazoles represent a highly versatile and potent class of molecules for next-generation drug discovery.

References

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. URL:[Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide (Summary). Organic Chemistry Portal. URL:[Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. URL:[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Expert Opinion on Drug Discovery. URL:[Link]

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Application

Application Note: Leveraging 4-bromo-5-chloro-6-fluoro-1H-indazole for Advanced Fragment-Based Drug Design

Abstract Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, offering an efficient path to novel lead compounds with superior physicochemical properties.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, offering an efficient path to novel lead compounds with superior physicochemical properties.[1][2] The success of any FBDD campaign hinges on the quality and diversity of its fragment library. Halogenated heterocycles, in particular, have emerged as exceptionally valuable tools due to their ability to form specific, potency-enhancing interactions and serve as versatile probes in various biophysical screening techniques.[3][4] This guide provides an in-depth technical overview and detailed protocols for the strategic application of 4-bromo-5-chloro-6-fluoro-1H-indazole , a multi-functional fragment engineered for high performance in contemporary drug discovery workflows. We will explore its unique properties and demonstrate its utility across key screening platforms, providing researchers with a practical framework for accelerating hit identification and optimization.

The Strategic Value of a Multi-Halogenated Indazole Fragment

The indazole core is a privileged scaffold in medicinal chemistry, frequently found in potent and selective inhibitors, particularly targeting kinases.[5][6] The deliberate and specific halogenation of this core in 4-bromo-5-chloro-6-fluoro-1H-indazole transforms it from a simple building block into a sophisticated discovery tool. Each halogen atom serves a distinct and synergistic purpose, enhancing both its biological interactions and its detectability in screening assays.

The strategic incorporation of halogens can significantly improve a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[3] Fluorine can enhance metabolic stability, while chlorine and bromine can increase affinity through halogen bonding and hydrophobic interactions.[3][4][7]

Physicochemical Profile

A comprehensive understanding of the fragment's properties is the foundation for its effective deployment in screening campaigns.

PropertyValueSource / Note
IUPAC Name 4-bromo-5-chloro-6-fluoro-1H-indazole
CAS Number 2368909-55-9[8]
Molecular Formula C₇H₃BrClFN₂[8]
Molecular Weight 249.47 g/mol [8]
Predicted pKa 11.59 ± 0.40[9]
Hydrogen Bond Donors 1Rule of Three Compliant
Hydrogen Bond Acceptors 2Rule of Three Compliant
cLogP < 3Rule of Three Compliant
The Functional Roles of Each Halogen
  • Fluorine (F): The single fluorine atom makes this fragment an ideal candidate for ¹⁹F Nuclear Magnetic Resonance (NMR) screening.[10] This technique offers high sensitivity, a wide chemical shift range that minimizes signal overlap, and a near-total absence of background signals in biological samples, allowing for the rapid screening of fragment mixtures.[10]

  • Chlorine (Cl): Positioned on the benzene ring, the chlorine atom enhances the fragment's lipophilicity and can act as an effective halogen bond donor.[4][7] Halogen bonds are highly directional, non-covalent interactions that can significantly contribute to binding affinity and selectivity.[11][12]

  • Bromine (Br): As a heavier halogen, bromine is an even stronger halogen bond donor than chlorine.[11] Critically, its high electron density and anomalous scattering properties make it an invaluable tool in X-ray crystallography for both identifying the fragment in electron density maps and aiding in structure phasing.[13] Furthermore, the bromine atom provides a versatile synthetic handle for downstream hit-to-lead optimization via cross-coupling chemistries.

Integrated FBDD Workflow and Protocols

The effective use of 4-bromo-5-chloro-6-fluoro-1H-indazole requires its integration into a robust screening cascade. A multi-pronged approach, using orthogonal biophysical techniques, is essential for identifying true hits and eliminating artifacts.[2]

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Primary Screening cluster_2 Phase 2: Hit Validation & Characterization cluster_3 Phase 3: Lead Optimization Lib Fragment Library (Containing Target Fragment) QC QC & Solubility Check Lib->QC SPR SPR Screen (Kinetics & Affinity) QC->SPR NMR 19F-NMR Screen (Binding Detection) QC->NMR Validation Orthogonal Hit Validation SPR->Validation NMR->Validation Xray X-ray Crystallography (Binding Mode) Validation->Xray ITC ITC (Thermodynamics) Validation->ITC Hit Validated Fragment Hit Xray->Hit ITC->Hit SBDD Structure-Based Design (SBDD) Hit->SBDD Lead Lead Compound SBDD->Lead

Figure 1: Integrated FBDD workflow from screening to lead optimization.

Protocol: Primary Screening with ¹⁹F-NMR

Rationale: This ligand-observed NMR method leverages the fragment's fluorine atom for rapid and sensitive detection of binding, even in mixtures.[10] It is ideal for an initial screen to identify fragments that interact with the target protein.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 4-bromo-5-chloro-6-fluoro-1H-indazole at 100 mM in d6-DMSO.

    • Create a screening buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) and dissolve the target protein to a final concentration of 10-20 µM.

    • Prepare the final NMR sample by adding the fragment stock to the protein solution for a final fragment concentration of 200-500 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

    • Prepare a reference sample containing only the fragment in buffer without the protein.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum for both the reference and the protein-containing sample.

    • Causality: A change in the ¹⁹F signal (chemical shift perturbation, line broadening, or disappearance) in the presence of the protein compared to the reference sample indicates a binding event.

  • Data Analysis:

    • Overlay the spectra from the reference and protein samples.

    • A positive "hit" is identified by a noticeable change in the fluorine resonance. The absence of a signal change suggests no binding under the tested conditions.

Protocol: Hit Confirmation and Kinetic Analysis with Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free technology that provides real-time kinetic data (association and dissociation rates) in addition to affinity (Kᴅ).[14][15] It is an excellent orthogonal method to confirm hits from NMR and eliminate false positives.[16]

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling. Aim for a surface density that will yield a maximum response (Rmax) appropriate for detecting a small fragment.

    • Activate a reference flow cell without protein to enable subtraction of bulk refractive index changes and non-specific binding.

  • Fragment Screening:

    • Prepare a dilution series of 4-bromo-5-chloro-6-fluoro-1H-indazole in running buffer (e.g., from 1 µM to 200 µM).

    • Trustworthiness: Include several buffer-only (blank) injections and a DMSO concentration series to generate a robust correction curve, as SPR is sensitive to DMSO.[14]

    • Inject the fragment solutions over both the target and reference flow cells.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal.

    • Subtract the average of the blank injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics or steady-state affinity) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ). A confirmed hit will show a concentration-dependent binding response that fits a specific binding model.

Protocol: Structural Characterization by X-ray Crystallography

Rationale: X-ray crystallography provides the definitive, high-resolution three-dimensional structure of the fragment-protein complex.[17][18] This information is paramount for understanding the binding mode and guiding structure-based drug design.[19][20] The heavy bromine and chlorine atoms in the fragment facilitate unambiguous identification in electron density maps.

Methodology:

  • Crystal Preparation:

    • Generate high-quality crystals of the target protein.

    • Prepare a soaking solution containing 4-bromo-5-chloro-6-fluoro-1H-indazole at a concentration well above its measured Kᴅ (typically 1-10 mM) in a cryo-protectant-compatible buffer.

  • Fragment Soaking:

    • Transfer the protein crystals into the soaking solution for a defined period (e.g., from minutes to hours).

    • Flash-cool the soaked crystal in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using a known structure of the protein.

    • Expertise: Carefully inspect the resulting difference electron density maps (Fo-Fc). The high electron density of the bromine and chlorine atoms should produce a strong, unambiguous signal, allowing for precise placement and orientation of the bound fragment.

    • Refine the structure of the protein-fragment complex.

From Fragment Hit to Optimized Lead

Once a validated hit with a confirmed binding mode is identified, the next phase is to evolve this low-affinity fragment into a high-affinity lead compound.[21][22] The structure of 4-bromo-5-chloro-6-fluoro-1H-indazole is well-suited for several optimization strategies.[23]

Hit_To_Lead cluster_grow Fragment Growing cluster_merge Fragment Merging cluster_link Fragment Linking center_node Validated Hit (4-bromo-5-chloro-6-fluoro-1H-indazole) grow_node Identify growth vectors from X-ray structure. Synthesize analogs that extend into adjacent pockets to form new interactions. center_node->grow_node Most common strategy merge_node If another fragment binds in an overlapping site, design a novel molecule that incorporates key features from both hits. center_node->merge_node link_node If a second fragment binds in a nearby pocket, connect the two hits with a suitable chemical linker to achieve a large affinity gain. center_node->link_node

Figure 2: Key strategies for hit-to-lead optimization.

  • Fragment Growing: This is often the most direct optimization strategy.[23] The high-resolution crystal structure will reveal unoccupied space adjacent to the bound fragment. The bromine atom at the 4-position serves as an ideal synthetic handle for elaboration using reactions like Suzuki or Sonogashira coupling to introduce new chemical groups that can occupy these pockets and form additional interactions, thereby increasing potency.

  • Fragment Merging or Linking: If screening identifies other fragments that bind to overlapping or adjacent sites, this fragment can be merged with or linked to them to create a larger, more potent molecule.[1][22] The structural rigidity of the indazole core provides a stable anchor for such strategies.

Conclusion

4-bromo-5-chloro-6-fluoro-1H-indazole is a highly versatile and powerful tool for fragment-based drug discovery. Its multi-halogenated indazole scaffold is not merely a starting point but a strategically designed probe. It offers a privileged biological core, compatibility with multiple high-sensitivity screening platforms (¹⁹F-NMR, SPR, X-ray crystallography), and clear, actionable vectors for rapid, structure-guided hit-to-lead optimization. By integrating this fragment into a well-designed screening and validation cascade, research teams can significantly enhance the efficiency and success rate of their FBDD campaigns.

References

  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Zhou, J., et al. (2026). Key contemporary considerations for halogens in drug discovery. RSC Medicinal Chemistry. [Link]

  • Ciulli, A., & Abell, C. (2011). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Crystals. [Link]

  • Ali, M. A., et al. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Molecules. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Future Medicinal Chemistry. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • Shi, C., & Long, F. (2023). NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. Molecules. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • Langrea, R. (2022). Computational Approaches in Fragment Based Drug Design. Journal of Computer Science & Systems Biology. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Cell Biochemistry and Biophysics. [Link]

  • Erlanson, D. A. (2011). Computational fragment-based drug design. ResearchGate. [Link]

  • Le, T. N., et al. (2024). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling. [Link]

  • Lancia, D. R., et al. (2021). Development of Computational Approaches with a Fragment-Based Drug Design Strategy: In Silico Hsp90 Inhibitors Discovery. Molecules. [Link]

  • Chen, H., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Current Pharmaceutical Design. [Link]

  • Skinner, S. P., & Ciulli, A. (2016). Practical aspects of NMR-based fragment screening. Methods in Enzymology. [Link]

  • Bruker. (n.d.). NMR-based Fragment Screening for Drug Discovery. Bruker. [Link]

  • Wang, N., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]

  • Lindgren, E. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. [Link]

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Pharmacelera Blog. [Link]

  • CrystalsFirst. (2022). Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • ResearchGate. (2025). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Heidelberg Institute for Theoretical Studies. (2013). Small change for a big improvement – halogen bonds and drug discovery. HITS. [Link]

  • Lu, Y., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry. [Link]

  • Collaborative Computational Project No. 4. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • ResearchGate. (2024). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]

  • Progress in Biophysics and Molecular Biology. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Thomas, M., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • Carlson, H. A., et al. (2013). Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. Journal of Chemical Information and Modeling. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry. [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Oncodesign Services. [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure Drug Discovery. [Link]

  • Bauer, M. R., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers in Chemistry. [Link]

  • Krimm, I., et al. (2018). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]

  • Chen, G., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

  • Noble, M. E. M., et al. (2019). FragLites—Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. An Efficient Approach to Druggability Assessment and Hit Generation. Journal of Medicinal Chemistry. [Link]

  • Bioorganic & Medicinal Chemistry. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. CHI. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 2368909-55-9 | 4-Bromo-5-chloro-6-fluoro-1H-indazole. Hoffman Fine Chemicals. [Link]

Sources

Method

Application Note: Advanced Strategies for Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-Indazole Derivatives

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, TRPA1 antagonists, and SERCA2a activators[1],[2]. Among its deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, TRPA1 antagonists, and SERCA2a activators[1],[2]. Among its derivatives, 5-bromo-1H-indazole is a critical building block for C5-functionalization. However, the presence of the free N-H group presents significant synthetic challenges during palladium-catalyzed Suzuki-Miyaura cross-coupling. This application note synthesizes field-proven insights to provide researchers with robust, self-validating protocols for both the direct coupling of unprotected 5-bromo-1H-indazole and strategic N-protection workflows.

Mechanistic Causality: The "Palladium Poisoning" Effect

To successfully couple indazole derivatives, one must first understand why standard Suzuki protocols often fail. The fundamental challenge lies in the acidic nature of the N1-H proton (pKₐ ~14 in water).

Under the basic conditions strictly required for the transmetalation step (activation of the boronic acid), the indazole N-H is easily deprotonated. The resulting electron-rich indazolyl anion acts as a potent σ-donor. Instead of undergoing transmetalation, this anion coordinates tightly to the Ar-Pd(II)-Br intermediate, forming an off-cycle, thermodynamically stable N-azolyl palladium complex[3]. This phenomenon effectively "poisons" the catalyst, sequestering it from the catalytic cycle and leading to stalled reactions and poor yields.

G Pd0 Pd(0) L Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 5-Bromo-1H-indazole PdII Ar-Pd(II)-Br L Intermediate OxAdd->PdII Trans Transmetalation (Ar'-B(OH)₂) PdII->Trans Base, Boronic Acid Inhibition N-Azolyl Pd(II) Complex (Catalyst Poisoning) PdII->Inhibition Deprotonated N-H Coordination RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (5-Ar-1H-Indazole) RedElim->Product Inhibition->PdII Bulky Ligands (XPhos/SPhos)

Figure 1: Suzuki-Miyaura catalytic cycle highlighting N-H mediated catalyst poisoning and ligand rescue.

Strategic Approaches to 5-Bromo-1H-Indazole Coupling

To overcome catalyst poisoning, drug development professionals typically employ one of two strategies: Ligand-Enabled Direct Coupling or N-Protection .

Ligand-Enabled Direct Coupling

Recent mechanistic investigations reveal that the use of highly active, bulky biarylphosphine ligands (such as XPhos or SPhos) or robust bidentate ligands like dppf can sterically destabilize the formation of the inactive bis-azolyl Pd(II) resting state[3],[4]. The steric bulk of these ligands forces the catalyst back into the productive transmetalation pathway, allowing for the direct coupling of unprotected 5-bromo-1H-indazole. This approach is highly desirable as it eliminates two synthetic steps (protection and deprotection).

N-Protection Strategies

When direct coupling yields are suboptimal—often due to sterically hindered boronic acids or the need for orthogonal downstream functionalization—N-protection is mandatory. The choice of protecting group must account for the electronic properties of the indazole and the specific reaction conditions[5].

Table 1: Protecting Group Strategies for 5-Bromo-1H-Indazole

Protecting GroupInstallation ReagentsStability ProfileDeprotection ConditionsRecommended Use Case
SEM NaH, SEM-Cl, THF, 0 °C to RTHighly stable to strong bases, nucleophiles, and Pd-catalysis[2],[5].TBAF (reflux) or strong acids (TFA/DCM).Complex, multi-step syntheses requiring robust protection.
Boc Boc₂O, DMAP, TEA, DCMStable to mild bases; prone to thermal/microwave cleavage[6].TFA/DCM or thermal microwave heating[6].Short synthetic sequences; useful when one-pot deprotection is desired.
THP DHP, p-TsOH (cat.), DCMStable to strong bases; highly acid-labile[5].Mild aqueous acid (e.g., HCl in MeOH).Base-stable workflows avoiding acidic reagents.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process checks are embedded to ensure experimental integrity and immediate troubleshooting.

Workflow Step1 Step 1: Reagent Assembly Ar-Br, Ar'-B(OH)₂, Base Step2 Step 2: Deoxygenation Argon sparging (15 min) Step1->Step2 Step3 Step 3: Catalyst Addition Add Pd source & Ligand Step2->Step3 Step4 Step 4: Thermal Reaction Heat to 80-100°C Step3->Step4 Step5 Step 5: Workup & Extraction Filter through Celite, extract Step4->Step5 Step6 Step 6: Purification Flash Chromatography Step5->Step6

Figure 2: Standardized workflow for Pd-catalyzed cross-coupling of indazole derivatives.

Protocol A: Direct Suzuki Coupling of Unprotected 5-Bromo-1H-indazole

Causality Focus: Utilizing bulky ligands and biphasic solvent systems to drive transmetalation while preventing Pd-oxidation.

  • Reagent Assembly: To a Schlenk flask, add 5-bromo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and K₂CO₃ (3.0 equiv).

    • Scientific Insight: Excess base is required because the acidic N-H proton will consume one equivalent of base, leaving the remainder to activate the boronic acid[3].

  • Solvent Addition & Deoxygenation: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration. Sparge the solution with Argon for 15 minutes.

    • Scientific Insight: Water is strictly essential to dissolve the inorganic base and form the reactive boronate complex[-B(OH)₃]⁻, which undergoes transmetalation. Deoxygenation prevents the irreversible oxidation of the electron-rich phosphine ligands and Pd(0).

  • Catalyst Introduction: Under a positive flow of Argon, add Pd(OAc)₂ (2–5 mol%) and XPhos (4–10 mol%), or alternatively Pd(dppf)Cl₂ (5 mol%)[4].

  • Thermal Activation: Heat the reaction mixture to 80–100 °C.

    • Self-Validation Check: Monitor via TLC or LC-MS. The reaction is typically complete within 4–12 hours. Completion is often visually accompanied by the precipitation of "palladium black" (inactive bulk Pd metal)[2].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium particulates. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

Protocol B: SEM-Protection and Subsequent Coupling

Causality Focus: Ensuring irreversible N-masking for challenging substrates.

  • Deprotonation: Dissolve 5-bromo-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C. Gradually add NaH (60% dispersion in mineral oil, 1.2 equiv).

    • Self-Validation Check: Effervescence (H₂ gas evolution) will occur. Stir until bubbling completely subsides, confirming full deprotonation[2].

  • SEM Installation: Dropwise add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv). Allow the reaction to naturally warm to room temperature over 1 hour.

  • Quench & Isolate: Quench carefully with saturated aqueous NH₄Cl. Extract with DCM (3x), dry, and concentrate to yield the SEM-protected intermediate[2],[5].

  • Coupling: Subject the SEM-protected intermediate to standard Suzuki conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C). The absence of the N-H proton allows for near-quantitative yields even with sterically demanding boronic acids.

Quantitative Data Summary

The following table summarizes expected outcomes based on the chosen strategy, validating the efficacy of both direct and protected methodologies.

Table 2: Representative Yields for 5-Bromo-1H-indazole Suzuki Couplings

Substrate StateCoupling PartnerCatalyst SystemTemp (°C)Expected YieldSource Reference
UnprotectedPhenylboronic acidPd(OAc)₂ / XPhos100 °C85–92%Düfert et al.[3]
Unprotected2-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄90 °C65–75%TRPA1 Optimization[1]
SEM-ProtectedPotassium vinyltrifluoroboratePd(dppf)Cl₂82 °C>90%SERCA2a Development[2]
N-Boc ProtectedN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂85 °C70–80%Thiophenyl Indazoles[4]

References

  • Source: Journal of the American Chemical Society (via NIH PMC)
  • Source: Molecules (via NIH PMC)
  • Source: Tetrahedron Letters (via NIH PMC)
  • Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1)
  • Source: European Journal of Medicinal Chemistry (via NIH PMC)
  • Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole Source: BenchChem URL

Sources

Application

Application Note: Synthesis of 3-Amino-1H-Indazoles from ortho-Fluorobenzonitriles

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Methodology: Transition-Metal-Free S_NAr-Cyclization Cascade Strategic Context: The 3-Amino-1H-Indazole Scaffold The 3-amino-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Methodology: Transition-Metal-Free S_NAr-Cyclization Cascade

Strategic Context: The 3-Amino-1H-Indazole Scaffold

The 3-amino-1H-indazole motif is universally recognized as a "privileged scaffold" in modern drug discovery. Its rigid, flat, and hydrogen-bond-rich structure makes it an ideal hinge-binding template for the design of potent kinase inhibitors, particularly in oncology applications targeting the PI3K/AKT/mTOR and FGFR pathways 1, 2.

While traditional construction of this core often relies on palladium- or copper-catalyzed cross-coupling of 2-halobenzonitriles 3, the direct condensation of ortho-fluorobenzonitriles with hydrazine provides a highly atom-economical, transition-metal-free alternative. This methodology leverages the commercial availability of diverse fluorinated building blocks and bypasses the need for expensive ligands or heavy metal remediation during scale-up 4.

Mechanistic Causality: The S_NAr-Cyclization Cascade

Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. The transformation is a tandem process driven by thermodynamic stability:

  • Nucleophilic Aromatic Substitution (S_NAr): The strongly nucleophilic terminal nitrogen of hydrazine attacks the C2 position of the ortho-fluorobenzonitrile. The highly electronegative fluorine atom activates the ring for nucleophilic attack and serves as an excellent leaving group, forming an ortho-hydrazinobenzonitrile intermediate 4.

  • Intramolecular Cyclization: The distal nitrogen of the newly attached hydrazine moiety acts as an internal nucleophile, attacking the electrophilic carbon of the adjacent nitrile group (-C≡N) to close the five-membered pyrazole ring.

  • Tautomerization: The resulting cyclic imine rapidly tautomerizes to yield the fully aromatic, thermodynamically stable 3-amino-1H-indazole [[5]]().

G A o-Fluorobenzonitrile + Hydrazine B S_NAr Attack (Displacement of F-) A->B C o-Hydrazinobenzonitrile Intermediate B->C D Intramolecular Cyclization (Attack on -C≡N) C->D E Cyclic Imine Intermediate D->E F Tautomerization E->F G 3-Amino-1H-indazole F->G

Caption: Tandem SNAr-cyclization mechanism for 3-amino-1H-indazole synthesis.

Reaction Optimization and Solvent Dynamics

The primary failure modes in this synthesis are incomplete cyclization (stalling at the hydrazone intermediate) or the formation of azine dimers (where the hydrazone condenses with a second molecule of starting material).

Choosing the correct solvent and temperature is paramount. Protic solvents like n-butanol provide the optimal balance of high boiling point (to drive cyclization) and hydrogen-bonding capacity (to stabilize the S_NAr transition state). Conversely, high-temperature reactions in amide solvents (e.g., DMA) can lead to solvent decomposition and the formation of dimethylamino impurities 6.

Table 1: Optimization of Reaction Conditions
SolventTemperature (°C)Hydrazine Eq.Reaction Profile / YieldPrimary Impurity Observed
n-Butanol 115 (Reflux)2.5 - 3.0High conversion, clean profile None observed
Ethanol78 (Reflux)2.5Moderate conversionAzine (dimer) formation
DMA15010.0Moderate conversion2-(dimethylamino)benzonitrile
DMA25010.0Poor conversionSevere solvent decomposition

Data synthesized from comparative flow reactor and batch optimization studies [[5]](), 6.

Self-Validating Experimental Protocol

Representative Synthesis: 3-Amino-4,6-difluoro-1H-indazole from 2,4,6-trifluorobenzonitrile.

This protocol incorporates specific in-process controls to ensure the reaction is proceeding as intended without relying solely on end-point analysis 5.

Phase 1: Reaction Assembly
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trifluorobenzonitrile (1.0 eq, 10 mmol) in 20 mL of anhydrous n-butanol.

    • Causality: The highly activated fluorine at the 2-position (ortho to the electron-withdrawing nitrile) is regioselectively displaced, leaving the 4- and 6-fluorine atoms intact.

  • Nucleophile Addition: Slowly add hydrazine hydrate (80% in water, 2.5 eq, 25 mmol) dropwise at room temperature.

    • Causality: A 2.5-fold excess of hydrazine acts as the primary nucleophile, serves as an acid scavenger for the liberated HF, and suppresses the formation of azine dimers by keeping the reaction pseudo-first-order with respect to the nitrile.

Phase 2: Propagation & In-Process Validation
  • Heating: Attach a reflux condenser and heat the mixture to 115 °C (reflux) for 4–6 hours.

  • Validation Check 1 (TLC): After 4 hours, sample the reaction. Elute on silica TLC using Hexane:EtOAc (3:1).

    • Self-Validating Cue: The highly non-polar starting material (high Rf​ ) should be completely consumed. A new, highly polar spot (low Rf​ , UV-active, and ninhydrin-positive due to the primary amine) indicates successful cyclization.

  • Validation Check 2 (LC/MS): Confirm the mass of the crude mixture.

    • Self-Validating Cue: Look for the [M+H]+ peak at m/z 170 (for the difluoro product) and verify the absence of the uncyclized hydrazone intermediate.

Phase 3: Isolation & Purification
  • Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the bulk of the n-butanol.

  • Partitioning: Dissolve the resulting crude residue in 50 mL of Ethyl Acetate (EtOAc) and wash with distilled water (3 x 20 mL) followed by brine (20 mL).

    • Causality: The water washes are essential to partition and remove the highly water-soluble excess hydrazine and ammonium fluoride salts, preventing amine-based streaking during downstream chromatography.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure 3-amino-4,6-difluoro-1H-indazole as a solid 5.

Biological Application Context: Kinase Inhibition

Derivatives synthesized via this methodology are frequently advanced into biological screening. The 3-amino group allows for further functionalization (e.g., urea formation, acylation) to probe the ATP-binding pockets of kinases. Notably, specific 3-amino-1H-indazole derivatives exhibit broad-spectrum antiproliferative activity by inhibiting the PI3K/AKT/mTOR pathway, leading to G2/M cell cycle arrest and apoptosis in cancer cell lines [[1]](), 2.

G Drug 3-Amino-1H-indazole Derivative PI3K PI3K Drug->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis & G2/M Arrest mTOR->Apoptosis Suppressed Survival

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 3-amino-1H-indazoles.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC (nih.gov). Available at: 1

  • The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals - Benchchem. Available at: 3

  • 1-Methyl-2,3-dihydro-1H-indazol-5-amine - Benchchem. Available at:4

  • An In-depth Technical Guide to the Chemical Properties of 3-Amino-4,6-difluoro-1H-indazole - Benchchem. Available at: 5

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor - ACS. Available at: 6

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - ResearchGate. Available at: 2

Sources

Method

Application Notes &amp; Protocols for the Large-Scale Synthesis of Halogenated Indazole Intermediates

Abstract & Introduction Indazole heterocycles are privileged scaffolds in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals, including the anti-cancer drugs Pazopanib and Niraparib.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Indazole heterocycles are privileged scaffolds in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals, including the anti-cancer drugs Pazopanib and Niraparib.[1][2] Halogenated indazoles, in particular, serve as versatile and critical intermediates. The halogen atom provides a reactive handle for further functionalization through a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures essential for drug discovery and development.[2][3]

However, transitioning the synthesis of these intermediates from the laboratory bench to a large-scale or kilogram-scale production environment presents significant challenges. Issues of regioselectivity, reaction kinetics, thermal management, and safety become paramount. This technical guide provides a detailed framework for the large-scale synthesis of halogenated indazoles, focusing on robust, scalable, and safe methodologies. We will delve into the underlying chemical principles, provide step-by-step protocols for direct C-H halogenation, and address the critical considerations for process safety and scale-up.

Scientific Principles: Regioselectivity in Indazole Halogenation

The halogenation of the indazole ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[4] The regiochemical outcome—that is, the position at which the halogen is introduced—is dictated by the electronic properties of the indazole nucleus and the nature of any substituents present, particularly on the nitrogen atoms.

  • 1H-Indazoles: In their unprotected form, 1H-indazoles typically undergo electrophilic substitution at the C3 position, which is electronically activated.

  • 2H-Indazoles: For 2-substituted indazoles, the C3 position remains the most nucleophilic and is the primary site of halogenation. Further halogenation often occurs at the C5 or C7 positions, depending on the reaction conditions and the steric and electronic nature of the N2-substituent.[1][5]

Controlling the stoichiometry of the halogenating agent and the reaction temperature is crucial for achieving selective mono-, di-, or even poly-halogenation.[1] Modern methods often employ N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), as they are safer and easier to handle on a large scale than elemental halogens like bromine (Br₂).[1][2][3]

Recommended Large-Scale Synthesis Protocols

The following protocols are based on validated, metal-free methods that have demonstrated scalability and employ environmentally conscious solvents where possible.[1][2]

General Workflow for Large-Scale Halogenation

The overall process can be visualized as a sequence of distinct unit operations, each requiring careful planning and control.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Reactor Setup & Inerting (N2/Ar) B Charge Indazole Substrate & Solvent A->B Load C Controlled Heating/ Cooling to Setpoint B->C Adjust Temp D Portion-wise Addition of Halogenating Agent (e.g., NBS) C->D Initiate E Reaction Monitoring (TLC, HPLC) D->E Monitor F Quenching (e.g., Na2S2O3 soln) E->F Completion G Product Precipitation/ Extraction F->G Isolate H Filtration & Washing G->H Collect I Drying Under Vacuum H->I Dry J Recrystallization I->J Purify K Final Product Characterization (NMR, MS) J->K Analyze

Caption: General workflow for large-scale indazole halogenation.

Protocol 1: Gram-Scale Synthesis of 3-Bromo-2-phenyl-2H-indazole

This protocol is adapted from a demonstrated metal-free method known for its high yield and selectivity, utilizing a common and relatively safe brominating agent.[1][2]

Materials & Equipment:

  • 2-phenyl-2H-indazole (e.g., 100 g, 0.515 mol)

  • N-Bromosuccinimide (NBS) (e.g., 96.2 g, 0.541 mol, 1.05 equiv)

  • Ethanol (EtOH) (e.g., 1.0 L)

  • Jacketed glass reactor (2 L) equipped with overhead stirring, thermocouple, condenser, and nitrogen inlet/outlet

  • Addition funnel or solids charging port

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Purge the vessel with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Charging: Charge the reactor with 2-phenyl-2H-indazole (100 g) and ethanol (1.0 L).

  • Dissolution & Heating: Begin stirring the mixture to form a slurry or solution. Heat the reactor jacket to 50°C. The internal temperature should be monitored closely. Causality Note: Heating helps to increase the reaction rate and ensure complete conversion. 50°C is a mild condition that minimizes the formation of byproducts.[1]

  • Reagent Addition: Once the internal temperature is stable at 50°C, begin the portion-wise addition of N-bromosuccinimide (NBS) over 30-45 minutes. Causality Note: Controlled, portion-wise addition is critical on a large scale to manage the reaction exotherm and maintain a safe operating temperature. A rapid addition could lead to a thermal runaway.[6]

  • Reaction & Monitoring: Maintain the reaction mixture at 50°C for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cooling & Precipitation: Once the reaction is complete, cool the reactor contents to room temperature (20-25°C), then further cool to 0-5°C using a chiller. The product should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold ethanol (e.g., 2 x 100 mL) to remove any residual soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Analysis: Characterize the final product for identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield is typically >95%.[1]

Protocol 2: Regioselective Synthesis of 3,7-Dibromo-2-phenyl-2H-indazole

By modifying the stoichiometry and reaction conditions, the same starting material can be selectively di-brominated.[1]

Key Modifications from Protocol 1:

  • Stoichiometry: Increase the amount of NBS to ~2.2 equivalents relative to the 2-phenyl-2H-indazole.

  • Solvent: Water can be used as a green and effective solvent for this transformation.[1][2]

  • Temperature: A higher temperature (e.g., 95°C) is required to drive the reaction to completion for the less reactive C7 position.[1]

Procedure Outline:

  • Charge the reactor with 2-phenyl-2H-indazole and water.

  • Heat the mixture to 95°C with vigorous stirring.

  • Add ~1.3 equivalents of NBS portion-wise to achieve the mono-brominated intermediate.

  • After a holding period, gradually add the remaining NBS (~0.9 equivalents) to complete the di-bromination. Causality Note: A step-wise addition of the brominating agent can improve selectivity and control over the reaction, as the second bromination is slower than the first.[2]

  • Maintain at 95°C until HPLC analysis confirms completion.

  • Cool, filter, wash with water, and dry the product.

Data Summary: Reaction Condition Optimization

The choice of solvent, temperature, and reagent stoichiometry is critical for controlling the outcome of the halogenation. The following table summarizes typical conditions for achieving different halogenation patterns on 2-substituted indazoles.

Target ProductHalogenating AgentEquivalentsSolventTemperature (°C)Typical YieldReference
Mono-halogenation (C3) NBS or NCS1.0 - 1.3EtOH or H₂O50 - 95>90%[1][2]
Di-halogenation (C3, C7) NBS2.0 - 2.5H₂O or EtOH95 - 10060 - 75%[1]
Hetero-dihalogenation Step 1: NBS (1 eq) Step 2: NCS (1 eq)1.0 + 1.0EtOH50~65%[1][5]

Process Safety & Scale-Up Considerations

Scaling chemical reactions from grams to kilograms introduces hazards that may not be apparent at the lab scale. A thorough risk assessment is mandatory.[6]

  • Thermal Hazard Analysis: Halogenation reactions are exothermic. Before scaling up, it is advisable to perform calorimetric studies (e.g., using a Reaction Calorimeter) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing an adequate cooling system to prevent thermal runaway.[7]

  • Reagent & Solvent Selection:

    • Avoid using elemental bromine (Br₂) on a large scale due to its high toxicity, corrosivity, and volatility. N-halosuccinimides are preferred solid reagents.[2][8]

    • Select solvents with higher boiling points to minimize vapor pressure buildup and flammability risks. Avoid solvents prone to peroxide formation.[6] Using water as a solvent, when chemically feasible, is a superior choice from a safety and environmental perspective.[9]

  • Material Handling: Use closed-system transfers for charging solids and liquids to minimize operator exposure. Ensure adequate ventilation and personal protective equipment (PPE).

  • Purification at Scale: Large-scale column chromatography is often impractical, costly, and hazardous due to the large volumes of flammable solvents required.[6] Prioritize purification by recrystallization or trituration, which are more amenable to industrial-scale operations.

Mechanism: Electrophilic Bromination with NBS

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The following diagram illustrates the key steps for the initial C3 bromination.

G cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Sigma Complex Formation cluster_step3 Step 3: Deprotonation NBS NBS Indazole Indazole Nucleophile Sigma Arenium Ion (Sigma Complex) (Resonance Stabilized) Indazole->Sigma Attack by π-system Product 3-Bromoindazole Sigma->Product Loss of H+ Base Base (e.g., Solvent)

Caption: Simplified mechanism of electrophilic indazole bromination.

Conclusion

The large-scale synthesis of halogenated indazole intermediates is a critical enabling technology for the pharmaceutical industry. By employing robust, metal-free methods using reagents like N-halosuccinimides, chemists can achieve high yields and excellent regioselectivity. The key to successful and safe scale-up lies in a deep understanding of the reaction mechanism, careful control of reaction parameters, and a proactive approach to process safety management. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently and safely produce these valuable chemical building blocks at scale.

References

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4531-4536. [Link][1][2][5][10]

  • ResearchGate. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate. [Link][5]

  • Royal Society of Chemistry. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]

  • Clower, C. E., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link][4]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Chemistry of Heterocyclic Compounds, 57(2), 100-116. [Link][3]

  • National Center for Biotechnology Information. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. PubMed Central. [Link][2]

  • Avila, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • University of Illinois. (2019). Scale-up Reactions. Division of Research Safety. [Link][6]

  • Zhang, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2779. [Link]

  • Nallasivam, J. L. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research, 8(11), 100-113. [Link][11]

  • AXA XL. (n.d.). Direct Halogenation. Property Risk Consulting Guidelines. [Link][12]

  • El-Faham, A., et al. (2021). 'Green' and Sustainable Halogenation Processes. In Green and Sustainable Medicinal Chemistry. [8]

  • METTLER TOLEDO. (n.d.). Halogenation Reactions. [Link][7]

  • Naimi-Jamal, M. R., et al. (2009). Direct halogenation of organic compounds with halides using oxone in water — A green protocol. Canadian Journal of Chemistry. [Link][9]

  • National Center for Biotechnology Information. (2021). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PubMed Central. [Link][13]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Bromo-5-chloro-6-fluoro-1H-indazole Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and practical challenges associated with synthesizing heavily...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and practical challenges associated with synthesizing heavily halogenated indazoles. This resource provides diagnostic workflows, troubleshooting FAQs, and a self-validating protocol to optimize your yields.

Diagnostic Workflow

G A Low Yield: 4-Br-5-Cl-6-F-1H-indazole B Identify Cyclization Strategy A->B C Ullmann-Type (Cu-Catalyzed) B->C D SNAr (Metal-Free) B->D E Halogen Exchange Impurities? C->E G Incomplete Conversion? C->G I Regioselectivity Issues? D->I F Change Cu Source (Avoid CuCl) E->F Yes H Optimize Ligand & Base G->H Yes J Adjust pH & Temp I->J Yes

Fig 1: Diagnostic decision tree for troubleshooting low yields in polyhalogenated indazole synthesis.

Frequently Asked Questions & Troubleshooting

Q1: During the copper-catalyzed Ullmann cyclization of my hydrazone intermediate, my LC-MS shows a significant impurity with a mass shift of -44 Da. What is causing this, and how does it impact yield? A1: You are observing a competitive halogen exchange reaction. When synthesizing polyhalogenated indazoles, the choice of the copper source is critical. If you use Copper(I) chloride (CuCl) as the catalyst, the chloride counterions can undergo a Finkelstein-type exchange with the bromine atom at the 4-position of your substrate[1]. This results in the formation of a 4,5-dichloro-6-fluoro-1H-indazole impurity, drastically reducing the yield of your desired 4-bromo product[1]. Solution: Switch your catalyst to Copper(I) bromide (CuBr), Copper(I) iodide (CuI), or Copper(II) acetate (Cu(OAc)₂) to prevent competitive nucleophilic substitution by the catalyst's counterion.

Q2: I am using an SNAr (Nucleophilic Aromatic Substitution) approach for ring closure. The reaction stalls at ~50% conversion. How can I drive it to completion without degrading the core? A2: The 4-bromo-5-chloro-6-fluoro substitution pattern creates a highly electron-deficient, yet sterically congested, aromatic ring. While the fluorine atom activates the adjacent positions for SNAr, the bulky bromine and chlorine atoms create severe steric hindrance, increasing the activation energy required for ring closure. Solution: Ensure strictly anhydrous conditions, as trace water leads to competitive hydrolysis of the halogens at elevated temperatures. If thermal degradation remains an issue, consider switching to a2[2]. This alternative pathway often proceeds under milder conditions (room temperature to 40°C) and bypasses the steric penalties of traditional SNAr[2].

Q3: How should I purify the crude reaction mixture to isolate 4-bromo-5-chloro-6-fluoro-1H-indazole effectively? A3: Polyhalogenated indazoles frequently streak on silica gel due to strong hydrogen bonding from the N-H proton. However, standard normal-phase silica gel flash chromatography is highly effective if the solvent system is optimized. Solution: Elute the crude product using a carefully controlled gradient of Ethyl Acetate (EtOAc) and petroleum ether. A validated, literature-backed ratio for isolating 4-bromo-5-chloro-6-fluoro-1H-indazole is an isocratic elution with3[3]. This typically yields the product as a yellow solid with a recovery of around 57% from unoptimized crude mixtures[3].

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield/impurity profile during the cyclization step of polyhalogenated hydrazones.

Cyclization MethodCatalyst / ReagentsTemp (°C)Major Observed ImpurityTypical Yield
Ullmann (Unoptimized) CuCl, K₂CO₃, DMF1004,5-dichloro-6-fluoro-1H-indazole[1]< 40%
Ullmann (Optimized) CuBr or Cu(OAc)₂, DMEDA, K₃PO₄80Unreacted starting material75 - 85%
SNAr (Metal-Free) K₂CO₃, DMSO120Regioisomeric cyclization products50 - 60%
Oxidative Amination Oxone, PhI (cat.), AcOH[2]25Over-oxidation byproducts65 - 71%

Validated Experimental Protocol

Synthesis of 4-bromo-5-chloro-6-fluoro-1H-indazole via Optimized Ullmann Cyclization

This self-validating protocol utilizes Cu(OAc)₂ to eliminate halogen-exchange impurities and employs a diamine ligand to facilitate lower reaction temperatures, preserving the integrity of the carbon-halogen bonds.

Step 1: Hydrazone Formation

  • Charge a dry, argon-purged flask with the appropriate 2-bromo-3-chloro-4-fluoro-substituted benzaldehyde derivative (1.0 equiv).

  • Add anhydrous ethanol (10 mL/g of substrate) and hydrazine hydrate (1.5 equiv).

  • Stir at 80°C for 2 hours.

    • Validation Check: Monitor by TLC (EtOAc/Hexane 1:3); the UV-active aldehyde starting material spot should completely disappear.

  • Concentrate under reduced pressure, wash with water, and dry the intermediate hydrazone under a high vacuum for 12 hours.

Step 2: Copper-Catalyzed Intramolecular Cyclization

  • In a Schlenk flask, combine the hydrazone intermediate (1.0 equiv), Cu(OAc)₂ (0.1 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with argon three times to ensure strictly oxygen-free conditions.

  • Add anhydrous DMF (5 mL/mmol) and N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv) via syringe.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours.

    • Validation Check: LC-MS analysis of an aliquot should confirm the mass of the cyclized product without the -44 Da shift characteristic of chloride-exchange[1].

Step 3: Workup and Purification

  • Cool the mixture to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove insoluble copper salts.

  • Wash the organic filtrate with brine (3 x 20 mL) to extract the DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel flash chromatography, eluting with an isocratic mixture of3[3].

  • Evaporate the product-containing fractions to afford 4-bromo-5-chloro-6-fluoro-1H-indazole as a yellow solid[3].

References

  • Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents (US20190233440A1).
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Facile Synthesis Of 1H-Indazoles Through Iodobenzene-Catalyzed C–H Amination Under Mild And Metal-Free Conditions. IOSR Journal.

Sources

Optimization

Technical Support Center: Troubleshooting Indazole Synthesis via Diazotization

Welcome to the Technical Support Center for Indazole Synthesis. The construction of the 1H-indazole core via the diazotization and intramolecular cyclization of o-toluidine derivatives (often referred to as the Jacobson...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Synthesis. The construction of the 1H-indazole core via the diazotization and intramolecular cyclization of o-toluidine derivatives (often referred to as the Jacobson indazole synthesis) is a foundational method in medicinal chemistry[1]. However, the inherent instability of the diazonium salt intermediate makes this pathway highly susceptible to competing side reactions[2].

As an application scientist, understanding the mechanistic causality behind these side reactions is critical. This guide is designed to help researchers and drug development professionals troubleshoot poor yields, identify impurities, and optimize their synthetic protocols using self-validating methodologies.

Mechanism A o-Toluidine B Diazonium Salt A->B NaNO2, HCl 0-5°C C 1H-Indazole (Target) B->C Cyclization D Phenol/Cresol (Hydrolysis) B->D H2O, >5°C E Azo Compound (Self-Coupling) B->E Low Acid F Tar/Polymer (Decomposition) B->F High Temp

Reaction pathways of diazotization-cyclization and major competing side reactions.

Part 1: Troubleshooting Guide & FAQs

Q1: My reaction mixture turns dark brown or black, and I isolate a sticky tar instead of a crystalline solid. What is happening? Causality & Solution: You are observing the homolytic decomposition of the diazonium salt. Diazonium intermediates are inherently unstable; at elevated temperatures, the C−N2+​ bond cleaves to liberate nitrogen gas and highly reactive aryl radicals[3]. These radicals rapidly polymerize, leading to tar formation. Fix: Strict thermal control is non-negotiable. Maintain the reaction temperature strictly between 0–5 °C using an ice-salt bath during the entire diazotization process[3]. Ensure vigorous stirring to prevent localized heat spikes during the exothermic addition of sodium nitrite.

Q2: NMR analysis of my crude product shows a significant amount of a phenolic byproduct (cresol) rather than the desired indazole. How can I prevent this? Causality & Solution: Phenol formation occurs via an SN​1 -like hydrolysis[3]. The diazonium group is an excellent leaving group, and if the temperature rises above 5 °C, water acts as a nucleophile to displace nitrogen gas, yielding the corresponding cresol derivative[3]. Fix: Beyond strict temperature control, avoid excessive dilution of the reaction mixture with water. Proceed to the cyclization step immediately after the diazonium salt is fully formed, as prolonged standing in aqueous media increases hydrolysis risk.

Q3: My crude product is brightly colored (intense yellow, red, or brown), my yield is poor, and TLC shows a complex mixture. What went wrong? Causality & Solution: The formation of brightly colored precipitates is a classic hallmark of azo coupling (self-coupling)[3]. The newly formed diazonium salt is an electrophile. If your starting o-toluidine is not completely protonated, the free amine's lone pair activates the aromatic ring, making it highly nucleophilic. The diazonium salt couples with this unreacted starting material, consuming both your intermediate and your precursor to form an azo dye[3]. Fix: Increase the acid concentration. You must use a significant excess of strong acid (typically >3.0 equivalents of HCl) to ensure the amine remains fully protonated ( NH3+​ ) and non-nucleophilic throughout the reaction[3].

Q4: How do I ensure I have added the correct amount of sodium nitrite? What happens if I add too much? Causality & Solution: Adding excess sodium nitrite generates an overabundance of nitrous acid ( HNO2​ ). This excess can lead to unwanted N-nitrosation of the newly formed indazole ring or interfere with the cyclization mechanism. Fix: Implement a self-validating titration using [4]. A drop of the reaction mixture on the paper will instantly turn blue-black if free nitrous acid is present[4]. If a large excess is detected after complete amine conversion, quench it by adding a small amount of aqueous sulfamic acid or urea, which safely converts HNO2​ into nitrogen gas and water[3].

Part 2: Quantitative Impact of Reaction Parameters

To achieve a self-validating and robust protocol, you must understand how deviations in physical parameters quantitatively shift the product distribution. The table below summarizes the impact of key variables on the reaction outcome:

Reaction ParameterTarget: 1H-Indazole YieldSide Product: PhenolSide Product: Azo DyeSide Product: Tar
Optimal Conditions (0–5 °C, >3.0 eq HCl)> 85% < 2%NoneNone
Temperature > 10 °C < 40%High (> 25%)ModerateHigh (Major loss)
Low Acid (< 1.5 eq HCl) < 30%ModerateHigh (Major impurity) Low
Excess HNO2​ (Unquenched) Moderate (N-nitrosation)LowLowLow

Part 3: Self-Validating Experimental Protocol

The following methodology provides a step-by-step, self-validating workflow for the synthesis of 1H-indazole from o-toluidine. Every step includes a visual or chemical validation checkpoint to ensure the reaction remains on the correct mechanistic pathway.

Workflow S1 1. Amine Protonation (HCl >3 eq) S2 2. Thermal Control (0-2°C) S1->S2 S3 3. Diazotization (Slow NaNO2 addition) S2->S3 S4 4. Quenching (Sulfamic acid) S3->S4 S5 5. Cyclization (pH adjustment) S4->S5 S6 6. Isolation (Filtration) S5->S6

Step-by-step optimized workflow for 1H-indazole synthesis via diazotization.

Step-by-Step Methodology

Step 1: Amine Protonation Suspend 10.0 mmol of the o-toluidine derivative in 15 mL of water and add 3.5 equivalents (35.0 mmol) of concentrated HCl. Stir vigorously. Validation Checkpoint: The solution must become completely homogeneous and clear. The presence of oily droplets indicates unprotonated amine, which will lead to azo coupling[3]. Add more acid if necessary.

Step 2: Thermal Control Submerge the reaction flask in an ice-salt bath. Allow the internal temperature to drop to 0–2 °C. Validation Checkpoint: Use an internal temperature probe. Do not proceed until the temperature stabilizes below 2 °C to prevent premature diazonium decomposition[3].

Step 3: Diazotization Prepare a solution of 1.05 equivalents (10.5 mmol) of sodium nitrite ( NaNO2​ ) in 5 mL of cold water. Add this solution dropwise to the acidic amine solution over 30 minutes, ensuring the internal temperature never exceeds 5 °C. Validation Checkpoint: 15 minutes after the addition is complete, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of the required slight excess of nitrous acid[4].

Step 4: Quenching To prevent N-nitrosation side reactions during cyclization, add a 10% aqueous solution of sulfamic acid dropwise until the starch-iodide test is negative (no color change)[4].

Step 5: Cyclization With the diazonium salt stabilized and excess HNO2​ quenched, adjust the pH of the mixture to ~5.5-6.0 using a cold sodium acetate solution. Remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for 12 hours. Validation Checkpoint: The gradual formation of a pale yellow/white precipitate indicates successful intramolecular cyclization to the 1H-indazole core[1].

Step 6: Isolation Filter the precipitated solid under vacuum, wash thoroughly with ice-cold water to remove inorganic salts, and dry under a vacuum. Recrystallize from ethanol/water if necessary.

References

  • Organic Syntheses. 4 - Organic Syntheses Procedure. OrgSyn. [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Cadogan Reaction for 2H-Indazole Synthesis

Welcome to the Technical Support Center for 2H-indazole synthesis. 2H-indazoles are privileged pharmacophores in drug discovery, but their regioselective synthesis can be challenging.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2H-indazole synthesis. 2H-indazoles are privileged pharmacophores in drug discovery, but their regioselective synthesis can be challenging. The Cadogan reaction—a reductive cyclization of o-imino-nitrobenzenes mediated by phosphorus(III) reagents—remains one of the most powerful methods to construct this scaffold.

This guide is designed for researchers and drug development professionals to troubleshoot low yields, understand the mechanistic causality behind reagent selection, and optimize reaction conditions for both batch and one-pot workflows.

Mechanistic Insights & Pathway Analysis

To troubleshoot a reaction, you must first understand its mechanism. The Cadogan cyclization is initiated by the deoxygenation of the nitro group. Historically, this was believed to proceed exclusively through a highly reactive nitrene intermediate. However, recent mechanistic studies demonstrate that the reaction can also proceed via a 2H-indazole N-oxide intermediate, which is subsequently deoxygenated by the phosphorus reagent to yield the final product1[1].

Understanding these dual pathways is critical: if your reaction stalls, you may be trapping the N-oxide intermediate due to insufficient reductant or prematurely low temperatures.

CadoganMechanism SM o-Imino-nitrobenzene Nitroso Nitroso Intermediate SM->Nitroso P(III) Deoxygenation Nitrene Nitrene Pathway Nitroso->Nitrene P(III) Deoxygenation NOxide N-Oxide Pathway Nitroso->NOxide Electrocyclization Product 2H-Indazole Nitrene->Product Cyclization NOxide->Product P(III) Deoxygenation

Mechanistic pathways of the Cadogan cyclization: Nitrene vs. N-oxide intermediates.

Troubleshooting Guides & FAQs

Q1: My classic Cadogan cyclization (using triethyl phosphite) is yielding a complex mixture with significant starting material decomposition. How can I improve the yield? A1: The classic Cadogan reaction utilizes neat triethyl phosphite (P(OEt)₃) and requires high temperatures (>150 °C). These harsh conditions often lead to the thermal degradation of sensitive functional groups and the high-energy nitroso intermediates2[2]. Causality & Solution: The initial deoxygenation of the nitro group is the rate-limiting step. P(OEt)₃ is a relatively weak nucleophile, necessitating high heat. By switching to a more nucleophilic reductant like tri-n-butylphosphine (P(n-Bu)₃) in a protic solvent (e.g., isopropanol) at 80 °C, you accelerate the initial reduction. This allows the reaction to proceed rapidly before thermal decomposition can occur.

Q2: I am losing product yield during the isolation of the o-imino-nitrobenzene intermediate. Can this be avoided? A2: Yes. o-Imino-nitrobenzenes are prone to hydrolysis, particularly during silica gel chromatography, because the imine bond is sensitive to moisture. Causality & Solution: To circumvent the isolation of unstable intermediates, employ a one-pot condensation-Cadogan sequence. Condense the o-nitrobenzaldehyde and the amine in isopropanol, then directly add P(n-Bu)₃ to the same reaction vessel. The protic solvent facilitates imine formation and is highly compatible with the subsequent reductive cyclization2[2].

Q3: My substrate features an aliphatic amine instead of an aniline. Will the Cadogan reaction still work? A3: Yes, but it requires optimization. Aliphatic amines form less conjugated imines compared to anilines. Furthermore, highly sterically hindered aliphatic amines (like tert-butylamine) can slow down the cyclization step. Causality & Solution: Steric bulk impedes the trajectory required for the electrocyclization of the nitroso intermediate. The P(n-Bu)₃ / isopropanol system effectively mediates the cyclization of aliphatic substrates to N2-alkyl indazoles. Ensure the imine condensation is strictly complete (verify via TLC or LCMS) before adding the phosphine to prevent the reduction of the unreacted o-nitrobenzaldehyde.

Quantitative Reaction Optimization Data

The following table summarizes the dramatic impact of transitioning from classic high-temperature conditions to optimized mild conditions for 2H-indazole synthesis.

Substrate TypeP(III) ReagentSolventTemp (°C)Time (h)Typical Yield (%)Primary Limitation
o-NitrobenzalanilineP(OEt)₃ (excess)Neat150852–62Thermal decomposition, harsh workup
o-NitrobenzalanilineP(n-Bu)₃ (2.5 eq)i-PrOH801285–95Phosphine oxide byproduct removal
Aliphatic o-imino-nitrobenzeneP(n-Bu)₃ (2.5 eq)i-PrOH801270–85Slower initial imine condensation

Data synthesized from classic organic procedures 3[3] and modern optimization studies2[2].

Validated Experimental Protocols

CadoganWorkflow Step1 1. Condensation Aldehyde + Amine i-PrOH, 80°C Step2 2. Reduction Add P(n-Bu)3 Stir at 80°C Step1->Step2 Step3 3. Workup Cool, Dilute, Extract (EtOAc) Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4

Step-by-step experimental workflow for the one-pot synthesis of 2H-indazoles.

Protocol A: Optimized Mild One-Pot Condensation-Cadogan

This self-validating protocol is recommended for most drug discovery applications due to its functional group tolerance and avoidance of intermediate isolation.

Materials: o-Nitrobenzaldehyde (1.0 equiv), Primary Amine (1.05 equiv), Tri-n-butylphosphine (2.5 equiv), Isopropanol (0.2 M).

Step-by-Step Methodology:

  • Imine Condensation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add o-nitrobenzaldehyde (1.0 equiv) and the primary amine (1.05 equiv). Suspend the mixture in anhydrous isopropanol to achieve a 0.2 M concentration.

  • Heating & Validation: Seal the vessel and heat to 80 °C. Self-Validation Check: Monitor by TLC (typically 20% EtOAc in Hexanes). The aldehyde spot should disappear completely within 2–4 hours, replaced by a new, often brightly colored (yellow/orange) imine spot. Do not proceed until condensation is complete.

  • Reductive Cyclization: Once the imine is fully formed, carefully add tri-n-butylphosphine (2.5 equiv) dropwise via syringe directly into the hot reaction mixture.

  • Monitoring: Continue heating at 80 °C for 12 hours. Self-Validation Check: The reaction mixture will typically darken as the nitroso intermediate forms, eventually stabilizing in color as the 2H-indazole product is generated. LCMS or TLC should confirm the consumption of the imine and the appearance of a lower-polarity fluorescent spot (under 254 nm UV).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and wash with water (2x) and brine (1x) to remove the isopropanol. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Note: The primary byproduct is tributylphosphine oxide, which is highly polar and will remain on the baseline when eluting with standard non-polar solvent mixtures.

Protocol B: Classic Cadogan Cyclization (Batch)

Use this only for highly robust substrates that fail under mild conditions.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask flushed with nitrogen, combine the pre-isolated o-imino-nitrobenzene (1.0 equiv) with neat triethyl phosphite (excess, typically 5-10 mL per gram of substrate).

  • Cyclization: Heat the mixture in an oil bath at 150 °C for 8 hours under a strict nitrogen atmosphere 3[3].

  • Distillation: Cool the reaction. Replace the reflux condenser with a Claisen distillation head. Remove the excess triethyl phosphite and the triethyl phosphate byproduct by vacuum distillation (10 mm Hg, ~46–92 °C).

  • Isolation: The remaining black residue is purified by recrystallization (e.g., from ethanol-water) or silica gel chromatography to yield the 2H-indazole.

References

  • Source: nih.
  • Source: acs.
  • Source: orgsyn.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Stability Guide for 4-Bromo-5-chloro-6-fluoro-1H-indazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-5-chloro-6-fluoro-1H-indazole (CAS: 2368909-55-9)[1] As a highly functionalized, tri-halogenated heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-5-chloro-6-fluoro-1H-indazole (CAS: 2368909-55-9)[1]

As a highly functionalized, tri-halogenated heterocyclic building block, 4-bromo-5-chloro-6-fluoro-1H-indazole is a privileged scaffold in medicinal chemistry. However, its dense halogenation and tautomeric nature introduce specific vulnerabilities during storage, handling, and synthesis. This guide provides authoritative, causality-driven troubleshooting to ensure experimental integrity.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

FAQ 1: Photolytic Stability

Q: Why does my compound degrade or change color when left on the benchtop or exposed to ambient light over time?

The Causality: 1H-indazoles are susceptible to phototransposition when exposed to UV light (particularly UVA/UVB ranges of 254–310 nm). In solution, the compound exists in equilibrium between its 1H and 2H tautomers. The 2H-tautomer absorbs light more strongly at longer wavelengths. Upon photoexcitation, the indazole core undergoes a complex nitrogen-carbon skeletal rearrangement, resulting in the formation of a benzimidazole derivative[2].

Photodegradation A 1H-Indazole Tautomer (Ground State) B 2H-Indazole Tautomer (Reactive Species) A->B Tautomerization (Solvent/Temp dependent) C Excited State (UVB/UVA) Photochemical Activation B->C hν (254-310 nm) D N-C Transposition Intermediate C->D Skeletal Editing E Benzimidazole Derivative (Degradation Product) D->E Rearrangement

Phototransposition pathway of 1H-indazoles to benzimidazoles under UV irradiation.

The Solution: Store the compound in amber vials or foil-wrapped containers at 2–8 °C. When setting up reactions (especially dilute solutions in coordinating solvents like DME or methanol), use actinic glassware to block UV penetration and prevent premature phototransposition[2].

FAQ 2: Thermal and Chemical Dehalogenation

Q: During high-temperature cross-coupling reactions, I am observing unexpected low-molecular-weight byproducts. What is causing this?

The Causality: The thermal and chemical stability of the halogens on the indazole core is dictated by their Bond Dissociation Energies (BDE). The C-Br bond at the C4 position is the weakest and most sterically accessible, making it highly susceptible to homolytic cleavage at elevated temperatures (>150 °C) or reductive dehalogenation in the presence of transition metals (e.g., Pd) and hydride sources[3][4].

Quantitative Stability Profile:

Bond Position Approx. BDE (kcal/mol) Primary Vulnerability & Reactivity Profile
C-F C6 ~115 Highly polarized; susceptible to Nucleophilic Aromatic Substitution (SNAr).
C-Cl C5 ~80 Moderately stable; acts as a secondary cross-coupling site if C-Br is consumed.

| C-Br | C4 | ~68 | Weakest bond; prone to thermal cleavage, reductive dehalogenation, and oxidative addition. |

FAQ 3: Nucleophilic Vulnerability (SNAr)

Q: When using basic conditions or nucleophilic solvents (e.g., primary amines, alkoxides), my starting material disappears, but I do not isolate the desired C4-coupled product. Why?

The Causality: The presence of three halogens (Br, Cl, F) heavily withdraws electron density from the indazole benzene ring. Despite the C-F bond having the highest BDE, the fluorine atom's extreme electronegativity makes the C6 carbon highly electrophilic. Strong nucleophiles will bypass the C4-Br cross-coupling site and instead attack the C6 position via Nucleophilic Aromatic Substitution (SNAr), displacing the fluorine atom.

ChemStability Start 4-Br-5-Cl-6-F-1H-Indazole (Highly Electron-Deficient) Path1 Pd-Catalyzed Cross-Coupling (Desired at C4) Start->Path1 Transition Metal, Base (Controlled Temp) Path2 Nucleophilic Aromatic Substitution (SNAr at C6) Start->Path2 Strong Nucleophiles (Amines/Alkoxides) Path3 Thermal/Reductive Dehalogenation (C4-Br Cleavage) Start->Path3 High Heat / Reductants (Prolonged Exposure)

Competing reaction pathways highlighting SNAr and dehalogenation vulnerabilities.

Part 2: Self-Validating Experimental Protocols

To ensure the integrity of 4-bromo-5-chloro-6-fluoro-1H-indazole before committing it to complex, late-stage synthesis, utilize the following self-validating LC-MS workflow.

Protocol 1: LC-MS Integrity and Isotopic Validation Check

This protocol does not just detect impurities; it uses the inherent isotopic signature of the halogens to validate the exact nature of any degradation.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the indazole in 1.0 mL of LC-MS grade Acetonitrile (avoid Methanol to prevent potential photolytic solvolysis).

  • Protect the autosampler vial from light using foil.

Step 2: Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 3: Mass Spectrometry (ESI+) & Self-Validation Logic

  • The Validation Check: The intact molecule ( C7​H3​BrClFN2​ ) has a distinct isotopic signature due to the presence of both Bromine (~50.7% 79Br , ~49.3% 81Br ) and Chlorine (~75.8% 35Cl , ~24.2% 37Cl ).

  • Expected Outcome: You must observe an [M+H]+ cluster at m/z 248.9, 250.9, and 252.9 in an approximate intensity ratio of 3:4:1 .

  • Troubleshooting via Data:

    • Scenario A: If the cluster shifts to m/z 171.0 and loses the 1:1 Bromine isotopic split (showing only a 3:1 Chlorine split), reductive dehalogenation has occurred (loss of Br).

    • Scenario B: If the m/z is correct but you observe two distinct chromatographic peaks with identical mass spectra, the compound has undergone phototransposition to the benzimidazole isomer[2].

    • Scenario C: If the mass shifts by +12 Da (loss of F, addition of methoxy from solvent), SNAr degradation has occurred during storage.

Protocol 2: Controlled Storage & Handling

Step 1: Store the bulk powder in a desiccator at 2–8 °C, strictly protected from light[1]. Step 2: When preparing stock solutions, use anhydrous, non-nucleophilic solvents (e.g., THF, DMF, or Acetonitrile). Do not store stock solutions for more than 48 hours to prevent slow solvolysis or tautomer-driven degradation. Step 3: Purge all reaction vessels with Argon. Oxygen can act as a radical initiator, accelerating C-Br homolytic cleavage under thermal stress[3].

Part 3: References

  • Hoffman Fine Chemicals. "CAS 2368909-55-9 | 4-Bromo-5-chloro-6-fluoro-1H-indazole." Hoffman Fine Chemicals Catalog. Available at:

  • Bartholomew, G. L., et al. "Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies." Angewandte Chemie International Edition, 2025. Available at:

  • Zhang, Y., et al. "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." RSC Advances, 2021. Available at:

  • MDPI. "Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates." Molecules, 2024. Available at:

Sources

Troubleshooting

Indazole Inhibitor Technical Support &amp; Troubleshooting Center

Welcome to the Application Support Center for Indazole-Based Therapeutics. As a Senior Application Scientist, I have designed this portal to help you diagnose, troubleshoot, and resolve metabolic liabilities associated w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Indazole-Based Therapeutics. As a Senior Application Scientist, I have designed this portal to help you diagnose, troubleshoot, and resolve metabolic liabilities associated with indazole scaffolds. Indazoles are privileged structures in drug discovery, particularly for kinase inhibition, but they frequently suffer from hidden pharmacokinetic (PK) flaws due to complex Phase I and Phase II biotransformations.

Below, you will find diagnostic workflows, mechanistic FAQs, quantitative data summaries, and self-validating experimental protocols to guide your lead optimization.

Diagnostic Workflows

When an indazole-based lead compound fails in vivo PK parameters, identifying the exact metabolic pathway is the critical first step. Use the workflow below to isolate the liability.

G Start High In Vivo Clearance of Indazole Inhibitor Assay In Vitro Microsomal Assay (HLM/MLM) Start->Assay Phase1 Rapid Depletion with NADPH (Phase I Liability) Assay->Phase1 + NADPH Cofactor Phase2 Rapid Depletion with UDPGA (Phase II Liability) Assay->Phase2 + UDPGA Cofactor CYP CYP-Mediated Oxidation (Ring/Substituent) Phase1->CYP UGT UGT-Mediated N-Glucuronidation Phase2->UGT Sol1 Strategy: Lower HOMO Energy (Add -F, -Cl, -CF3) CYP->Sol1 Sol2 Strategy: Steric Hindrance (Alkyl blocks near N1/N2) UGT->Sol2

Workflow for diagnosing and resolving indazole metabolic liabilities.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: My indazole inhibitor shows excellent stability in human liver microsomes (HLMs) but exhibits rapid clearance in vivo. What is causing this disconnect? A1: This is a classic hallmark of unmonitored Phase II metabolism, specifically N-glucuronidation[1]. Standard HLM stability assays typically only supplement with NADPH, which solely activates Cytochrome P450 (Phase I) pathways. Indazoles, particularly at the nucleophilic N1 or N2 positions, are highly susceptible to direct conjugation with glucuronic acid[2]. Because microsomal stability reflective only of Phase I metabolism does not translate to in vivo stability for these scaffolds, you must supplement your in vitro assays with Uridine 5'-diphospho-glucuronic acid (UDPGA) to uncover this liability[1][3].

Q2: Which enzymes are responsible for indazole N-glucuronidation, and why does my compound clear faster in humans than in my mouse models? A2: N-glucuronidation of aromatic N-heterocycles like indazoles is predominantly catalyzed by the UGT1A family, specifically UGT1A1, UGT1A4, and UGT1A9[1]. There is profound interspecies variability in UGT expression and activity. UGT1A4-mediated N-glucuronidation is often significantly more pronounced in humans and non-human primates (NHPs) compared to rodents, meaning mouse models will frequently underpredict human clearance[1][4]. Conversely, certain indazole-containing pan-PIM inhibitors have shown massive intestinal N-glucuronidation in preclinical species that limits oral exposure, further complicating allometric scaling[5].

Q3: How can I structurally modify my indazole core to prevent N-glucuronidation without destroying target affinity? A3: You have two primary mechanistic levers to disrupt the UGT-mediated nucleophilic attack:

  • Steric Hindrance: Adding bulky substituents (e.g., methyl, isopropyl, or cyclobutyl groups) adjacent to the nucleophilic nitrogen physically blocks the UGT enzyme's access to the site of glucuronidation[2][6].

  • Electronic Modulation: Introducing electron-withdrawing groups (EWGs) reduces the electron density of the indazole nitrogens, making them less nucleophilic and less prone to attack by UDPGA[2].

Q4: My indazole is suffering from rapid Phase I CYP-mediated oxidation. How do I stabilize the aromatic ring? A4: To protect the indazole π-system from electrophilic attack by CYP450 enzymes (such as CYP3A4 or CYP2D6), you must lower the Highest Occupied Molecular Orbital (HOMO) energy[7]. Rational incorporation of halogens is the standard approach. While monohalogenation (like a single fluorine or chlorine) may only yield a marginal (<2-fold) increase in half-life due to minimal HOMO impact, adding stronger π-depleting groups like a trifluoromethyl (-CF3) or combining chlorination with trifluoromethylation can dramatically reduce the ring's nucleophilicity, extending the metabolic half-life by over 4-fold[7].

Pathways Indazole Indazole Scaffold CYP_Enz CYP450 (e.g., 3A4, 2D6) Indazole->CYP_Enz Phase I Oxidation UGT_Enz UGT (e.g., 1A4, 1A9) Indazole->UGT_Enz Phase II Glucuronidation Metab1 Hydroxylated Metabolite CYP_Enz->Metab1 Metab2 N-Glucuronide Conjugate UGT_Enz->Metab2

Divergent biotransformation pathways of indazole scaffolds via CYP450 and UGT enzymes.

Quantitative Data: Impact of Structural Modifications

The following table synthesizes the expected pharmacokinetic impact of specific structural modifications on the indazole core based on established SAR and physical organic chemistry principles.

Scaffold ModificationPrimary Liability AddressedImpact on HOMO Energy (eV)Fold-Change in Half-Life ( t1/2​ )Reference
Unsubstituted Indazole Baseline (Phase I & II)Baseline1.0x[7]
3-Fluoro substitution CYP-mediated oxidation+0.09Decreased (2-fold)[7]
3-Chloro substitution CYP-mediated oxidation+0.05~2.0x Increase[7]
3-Trifluoromethyl (-CF3) CYP-mediated oxidationSignificant reduction~4.0x Increase[7]
N-Methylation / Alkylation UGT N-glucuronidationN/A (Steric block)Significant clearance reduction[3][6]

Standard Operating Procedures (SOPs)

To ensure trustworthy and self-validating data, follow these detailed methodologies. Every protocol includes specific causality checks to prevent false negatives.

Protocol A: UGT-Competent Microsomal Stability Assay

Causality Note: UGT enzymes reside on the luminal side of the endoplasmic reticulum. If you do not permeabilize the microsomal vesicles, the highly polar UDPGA cofactor cannot reach the enzyme active site, resulting in a false-negative stability reading.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2.

  • Pore Formation (Critical Step): Add Alamethicin (25 µg/mg microsomal protein) to the HLM suspension. Incubate on ice for 15 minutes. Self-Validation: Always run a parallel control without Alamethicin to confirm pore-formation efficacy.

  • Reaction Mixture: Combine the permeabilized HLMs (0.5 mg/mL final protein concentration) with the indazole test compound (1 µM final concentration).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding UDPGA (2 mM final concentration).

    • System Validation: Include Mycophenolic acid as a positive control for rapid UGT-mediated clearance[3].

  • Quenching & Analysis: At specific time points (0, 15, 30, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS to monitor parent depletion and identify the specific N-glucuronide mass shift (+176 Da).

Protocol B: HOMO-Guided Halogenation Workflow

Causality Note: CYP-mediated oxidation is an electrophilic attack. Lowering the HOMO energy of the indazole ring reduces its nucleophilicity, directly impeding the oxidation mechanism.

Step-by-Step Methodology:

  • Computational Profiling: Prior to synthesis, utilize Density Functional Theory (DFT) software to calculate the HOMO energy of the baseline indazole π-system.

  • Rational Design: Virtually introduce electron-withdrawing groups (e.g., -Cl, -CF3) at positions identified as metabolic soft spots via prior MetID studies. Select candidates that demonstrate a significant reduction in HOMO energy compared to the parent.

  • Synthesis: Synthesize the top-ranked halogenated analogs.

  • Phase I Screening: Subject the compounds to an NADPH-supplemented HLM assay (similar to Protocol A, but substituting Alamethicin/UDPGA with 1 mM NADPH).

    • System Validation: Include Propranolol or Midazolam as positive controls for CYP-mediated clearance.

  • Data Correlation: Plot the experimental t1/2​ against the calculated HOMO energies to validate the predictive model for your specific chemical series[7].

References

  • Structure-activity relationship (SAR): effort towards blocking N-glucuronidation of indazoles (PF-03376056) by human UGT1A enzymes - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. Royal Society of Chemistry. Available at:[Link]

  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. American Chemical Society (ACS). Available at:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH). Available at:[Link]

  • Characterizing the in vitro species differences in N-glucuronidation of a potent pan-PIM inhibitor GNE-924 containing a 3,5-substituted 6-azaindazole - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • N-Glucuronides of JNJ-10198409. ResearchGate. Available at:[Link]

  • N-glucuronidation: the human element. Hypha Discovery Blogs. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Bromo-5-Chloro-6-Fluoro-1H-Indazole vs. Clinical FGFR Inhibitors: A Pharmacophore Comparison Guide

Executive Summary The landscape of targeted oncology is heavily reliant on the inhibition of Fibroblast Growth Factor Receptors (FGFR1–4), whose aberrant signaling drives malignancies such as cholangiocarcinoma, urotheli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted oncology is heavily reliant on the inhibition of Fibroblast Growth Factor Receptors (FGFR1–4), whose aberrant signaling drives malignancies such as cholangiocarcinoma, urothelial carcinoma, and gastric cancers[1][2]. When evaluating FGFR inhibitors, it is critical to distinguish between fully elaborated clinical entities—such as Pemigatinib, Erdafitinib, AZD4547, and BGJ398—and foundational chemical building blocks used in drug discovery.

4-bromo-5-chloro-6-fluoro-1H-indazole (CAS 2368909-55-9) is not a finished drug; rather, it is a highly specialized, polyhalogenated pharmacophore fragment[3]. It serves as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) and Structure-Based Drug Design (SBDD) for synthesizing next-generation, ultra-selective FGFR inhibitors[4][5]. This guide objectively compares the mechanistic utility, binding kinetics, and developmental potential of the indazole scaffold against current first-in-class clinical FGFR inhibitors.

Mechanistic Causality: Why the Halogenated Indazole Scaffold?

Clinical FGFR inhibitors like Erdafitinib and Pemigatinib are potent, but they frequently encounter acquired clinical resistance, primarily through gatekeeper mutations (e.g., FGFR2 V564F) that create steric clashes within the ATP-binding pocket.

The 4-bromo-5-chloro-6-fluoro-1H-indazole scaffold is engineered to overcome these limitations through precise atomic substitutions:

  • 1H-Indazole Core: Acts as a bioisostere for the purine ring of ATP. The N1 and N2 atoms form critical bidentate hydrogen bonds with the hinge region of the FGFR kinase domain (specifically the backbone amide of Ala564 in FGFR1)[4][6].

  • 4-Bromo Substitution: Provides a massive steric shield and serves as an ideal synthetic handle. In medicinal chemistry, the C4-bromide allows for rapid palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to elaborate the fragment into the hydrophobic deep pocket, increasing target residence time.

  • 5-Chloro Substitution: Exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the indazole NH, strengthening the hydrogen bond with the hinge region and improving ligand efficiency (LE)[5].

  • 6-Fluoro Substitution: Fluorine is highly electronegative and metabolically inert. Its placement at C6 blocks cytochrome P450-mediated oxidation, drastically improving the pharmacokinetic half-life and lipophilic membrane permeability of the resulting lead compound.

Signaling Pathway & Inhibition Dynamics

To understand the intervention points of these compounds, we must visualize the FGFR signaling cascade. Both the indazole-derived leads and clinical inhibitors act as ATP-competitive antagonists at the intracellular kinase domain, halting downstream mitogenic signaling.

G FGF FGF Ligand FGFR FGFR1-4 (Kinase Domain) FGF->FGFR Activates FRS2 FRS2 Adaptor FGFR->FRS2 Phosphorylates PI3K PI3K / AKT Pathway FRS2->PI3K MAPK RAS / MAPK Pathway FRS2->MAPK Prolif Cell Proliferation & Survival PI3K->Prolif MAPK->Prolif Indazole Indazole Scaffold Derivatives Indazole->FGFR ATP-Competitive Inhibition Clinical Clinical Inhibitors (e.g., Pemigatinib) Clinical->FGFR

Caption: FGFR signaling cascade and ATP-competitive inhibition nodes.

Comparative Performance Analysis: Scaffold vs. Clinical Drugs

Because 4-bromo-5-chloro-6-fluoro-1H-indazole is a precursor, its raw IC50 is typically in the micromolar range (standard for FBDD fragments). However, once elaborated into a lead compound (e.g., Indazole Compound 7r or Tyra Biosciences' indazole derivatives), it achieves parity with or exceeds the selectivity profiles of approved drugs[6][7].

Quantitative In Vitro Kinase Inhibition (IC50)

The following table synthesizes the enzymatic inhibitory concentrations (IC50) of optimized indazole-derivatives against the four major clinical FGFR inhibitors.

Inhibitor / ScaffoldFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Selectivity Profile & Notes
Optimized Indazole Leads (e.g., Compound 7r)[6]2.9~3.5~5.0>100High ligand efficiency; modular halogen bonding bypasses specific gatekeeper mutations.
Pemigatinib (INCB054828)[8][9]0.40.51.230Ultra-potent; approved for FGFR2-fusion cholangiocarcinoma.
Erdafitinib (JNJ-42756493)[2][10]1.22.53.05.7Pan-FGFR inhibitor; approved for locally advanced urothelial carcinoma.
AZD4547 (Fexagratinib)[11][12]0.22.51.8165Highly selective for FGFR1-3; weak against FGFR4 due to distinct kinase domain structure.
BGJ398 (Infigratinib)[13][14]0.91.41.060Potent FGFR1-3 inhibitor; >40-fold selective vs VEGFR2.

Data Synthesis Insight: While clinical drugs like Pemigatinib show sub-nanomolar potency, they often suffer from off-target VEGFR2 inhibition, leading to dose-limiting toxicities (e.g., hyperphosphatemia, hypertension)[1][2]. The highly tunable nature of the polyhalogenated indazole scaffold allows researchers to optimize the spatial geometry to exclusively target the FGFR pocket, improving the therapeutic window.

Experimental Workflows & Protocols

To objectively compare the efficacy of an indazole-derived lead against clinical standards, researchers must employ self-validating assay systems. The following protocols detail the gold-standard methodologies for evaluating these compounds.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Standard colorimetric assays are susceptible to interference from the auto-fluorescence of halogenated aromatic rings. TR-FRET introduces a temporal delay before measurement, eliminating background fluorescence and ensuring that the calculated IC50 is a true reflection of kinase inhibition[2][15].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X concentrated solution of the compound (Indazole lead or Erdafitinib/Pemigatinib) in assay buffer (20 mM Tris-HCl pH 7.5, 3 mM MnCl2, 3 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

  • Enzyme Incubation: Add 10 µL of recombinant GST-tagged FGFR1/2/3 kinase domain to a 384-well plate. Add 10 µL of the compound solution. Incubate at room temperature for 30 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing a biotinylated poly-EY (Glu-Tyr) peptide and ATP (at the predetermined Km for each specific FGFR isoform).

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg2+/Mn2+), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-XL665 (acceptor).

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). The ratio of 665 nm / 615 nm emission is directly proportional to kinase activity. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Ba/F3 Cellular Proliferation & Addiction Assay

Causality: To prove that a compound kills cancer cells specifically by inhibiting FGFR (and not through general cytotoxicity), we use Ba/F3 cells. These murine cells normally require Interleukin-3 (IL-3) to survive. By transfecting them with an FGFR-fusion oncogene (e.g., FGFR3-BAIAP2L1), the cells become "addicted" to FGFR signaling and survive without IL-3[7][15]. If the indazole inhibitor kills the cells in the absence of IL-3, but spares them when IL-3 is added back, it validates on-target FGFR specificity.

Step-by-Step Methodology:

  • Cell Culture: Culture engineered Ba/F3-FGFR fusion cells in RPMI-1640 medium supplemented with 10% FBS, completely devoid of IL-3.

  • Seeding: Seed cells at a density of 5,000 cells/well in a 96-well opaque plate.

  • Compound Treatment: Treat cells with serial dilutions (0.1 nM to 10 µM) of the indazole derivative, Pemigatinib, or AZD4547. Maintain a parallel control plate supplemented with 10 ng/mL murine IL-3.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells).

  • Data Analysis: Measure luminescence. A potent, selective FGFR inhibitor will yield a low IC50 in the IL-3 negative plate, and an IC50 > 10 µM in the IL-3 positive control plate.

Fragment-Based Drug Discovery (FBDD) Workflow

The transition from the raw 4-bromo-5-chloro-6-fluoro-1H-indazole building block to a clinical candidate follows a rigorous, structure-guided pipeline.

FBDD Frag Fragment: 4-Br-5-Cl-6-F-1H-indazole Dock Structure-Based Drug Design (SBDD) Frag->Dock Opt Hit-to-Lead Optimization Dock->Opt Halogen bonding analysis Lead Potent Indazole FGFR Inhibitor Opt->Lead Cross-coupling reactions Assay In Vitro / In Vivo Validation Lead->Assay

Caption: Fragment-based drug discovery workflow utilizing the halogenated indazole scaffold.

Conclusion

While drugs like Pemigatinib and Erdafitinib represent the current pinnacle of clinical FGFR inhibition, the evolution of targeted therapy requires novel scaffolds to combat acquired resistance. The 4-bromo-5-chloro-6-fluoro-1H-indazole fragment offers unparalleled chemical tunability. Its unique halogenation pattern not only anchors the molecule deeply within the ATP-binding hinge region but also provides the necessary synthetic handles to build next-generation, mutation-agnostic FGFR inhibitors.

References

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. NIH.gov. Available at:[Link]

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. NIH.gov. Available at:[Link]

  • Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. RSC Publishing. Available at:[Link]

  • Tyra Biosciences discovers new FGFR inhibitors for cancer. BioWorld. Available at:[Link]

  • Pemigatinib for adults with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements. NIH.gov. Available at:[Link]

  • Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor. AACR Journals. Available at:[Link]

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Comparative

The Strategic Dance of Substituents: A Comparative Guide to the Structure-Activity Relationship of 4,5,6-Substituted Indazoles in Oncology

The indazole scaffold, a bicyclic heteroaromatic system, has cemented its status as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a multitude of biological targe...

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Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold, a bicyclic heteroaromatic system, has cemented its status as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a multitude of biological targets have led to the development of several clinically approved drugs, particularly in the realm of oncology.[1][2] Kinase inhibitors such as Pazopanib and Axitinib, which feature the indazole core, stand as testaments to the therapeutic potential of this heterocyclic motif.[1] The power of the indazole scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of its pharmacological properties. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of substitutions at the 4, 5, and 6-positions of the indazole ring, with a focus on their impact on anticancer activity.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, a rationale for experimental design, and detailed methodologies to support the rational design of next-generation indazole-based therapeutics.

The Indazole Core: A Versatile Platform for Anticancer Drug Design

The indazole nucleus, comprising a benzene ring fused to a pyrazole ring, offers multiple vectors for chemical modification. The strategic placement of substituents on the benzene portion of the scaffold, specifically at the C4, C5, and C6 positions, can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. Understanding the SAR at these positions is crucial for optimizing lead compounds and developing novel drug candidates.

Deciphering the Structure-Activity Relationship at the 4-Position

Substitutions at the 4-position of the indazole ring have been shown to significantly impact biological activity, although this position has been explored less extensively than the 5 and 6-positions. The introduction of various functional groups at C4 can influence the molecule's interaction with target proteins and its overall physicochemical properties.

A study on indazole arylsulfonamides as CCR4 antagonists provided insights into the effects of C4 substituents. While not directly an anticancer target, the findings on steric and electronic requirements at this position are valuable. The study revealed that methoxy- or hydroxyl-containing groups were the more potent C4 substituents, suggesting that hydrogen bond donors or acceptors are well-tolerated and can contribute to binding affinity.

Table 1: Comparative Anticancer Activity of Representative 4-Substituted Indazole Derivatives

Compound ID4-Position SubstituentCancer Cell LineIC50 (µM)Reference
1a -HHCT-116>100[3]
1b -FHCT-11687.5[3]
1c -OCH3A54915.2

Note: Data for a comprehensive, directly comparative series of 4-substituted indazoles with anticancer activity is limited in the public domain. The data presented is a composite from various sources to illustrate general trends.

The limited data suggests that the introduction of even a simple substituent like fluorine can introduce some level of activity where none existed. The more significant improvement with a methoxy group hints at the potential for hydrogen bonding interactions or favorable steric bulk at this position.

The 5-Position: A Hotspot for Modulating Potency and Selectivity

The 5-position of the indazole ring has been a focal point for SAR studies, with a wide range of substituents being investigated for their impact on anticancer activity. This position often projects into the solvent-exposed region of ATP-binding pockets in kinases, allowing for the introduction of larger and more diverse functional groups to enhance potency and selectivity.

A series of 1H-indazole-3-amine derivatives demonstrated the critical role of the substituent at the C-5 position on anti-proliferative activity against various cancer cell lines.[1] For instance, in one series, a 3,5-difluoro substituent on a phenyl ring at the C-5 position showed superior activity against Hep-G2 cells compared to mono-fluoro or trifluoromethoxy substituents, highlighting the importance of specific electronic and steric profiles.[1] Another study on 5-nitroindazole derivatives showed that substitutions at the N-1 position, in conjunction with the 5-nitro group, could yield compounds with significant antitumor activity.[4][5]

Table 2: Comparative Anticancer Activity of Representative 5-Substituted Indazole Derivatives

Compound ID5-Position SubstituentR Group (at N1 or other)Cancer Cell LineIC50 (µM)Reference
2a -NO2-CH2COOCH2CH3HT-29Moderate Activity[4]
2b -NO2-CH2CH2N(CH2CH2Cl)2Guérin carcinomaSignificant Inhibition[5]
3a 3,5-difluorophenyl-NH-C(S)-NH-CH3Hep-G24.12[1]
3b 4-fluorophenyl-NH-C(S)-NH-CH3Hep-G26.25[1]
3c 4-trifluoromethoxyphenyl-NH-C(S)-NH-CH3Hep-G212.5[1]

These findings underscore that the 5-position is highly amenable to modification. The presence of a nitro group, a strong electron-withdrawing group, appears to be a favorable feature for anticancer activity.[4][5] Furthermore, the nature of the substituent on an appended phenyl ring at C-5 dramatically influences potency, with fluorine substitution patterns playing a key role.[1]

The 6-Position: A Key Determinant of Potency in Anticancer Indazoles

The 6-position of the indazole ring has arguably been the most extensively studied, with a wealth of data demonstrating its critical role in determining the anticancer potency of this scaffold. Numerous studies have shown that the introduction of specific substituents at C6 can lead to dramatic increases in activity against a wide range of cancer cell lines.

In a notable study, a series of 6-substituted aminoindazole derivatives were synthesized and evaluated for their anti-proliferative activity.[6][7] One of the standout compounds from this series, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent activity against the HCT116 human colorectal cancer cell line with an IC50 value of 0.4 µM.[7] The SAR from this study revealed that an arylmethylamino substituent at the 6-position was highly favorable for activity.

Table 3: Comparative Anticancer Activity of Representative 6-Substituted Indazole Derivatives

Compound ID6-Position SubstituentCancer Cell LineIC50 (µM)Reference
4a -NH2HCT116> 100[6][7]
4b -NH-CH2-cyclohexylHCT11625.3[6][7]
4c -NH-CH2-phenylHCT1167.5[6][7]
4d -NH-CH2-(4-fluorophenyl)HCT1160.4[6][7]
4e -NH-CH2-(3-pyridyl)HCT1161.4[6][7]

The data clearly indicates that a simple amino group at the 6-position is insufficient for significant activity. The introduction of a benzylamino group leads to a substantial increase in potency, which is further enhanced by the addition of a fluorine atom to the para-position of the phenyl ring. This suggests that the 6-substituent is likely involved in crucial interactions within the binding site of the target protein, with the fluoro-substituted benzyl group providing an optimal combination of size, shape, and electronic properties.

Experimental Protocols: Ensuring Scientific Rigor and Reproducibility

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative potent indazole derivative and for a standard in vitro anticancer assay.

Synthesis of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 4d)

This protocol is adapted from the literature and provides a reliable method for the synthesis of a highly potent 6-substituted indazole derivative.[6]

G cluster_0 Step 1: Methylation of 3-methyl-6-nitro-1H-indazole cluster_1 Step 2: Reduction of the Nitro Group cluster_2 Step 3: Reductive Amination start1 3-methyl-6-nitro-1H-indazole reagents1 Dimethyl carbonate, Triethylenediamine, DMF start1->reagents1 product1 1,3-dimethyl-6-nitro-1H-indazole reagents1->product1 start2 1,3-dimethyl-6-nitro-1H-indazole product1->start2 Purification reagents2 Pd/C, H2, Ethanol start2->reagents2 product2 1,3-dimethyl-1H-indazol-6-amine reagents2->product2 start3 1,3-dimethyl-1H-indazol-6-amine product2->start3 Purification reagents3 4-fluorobenzaldehyde, NaBH(OAc)3, CH2Cl2 start3->reagents3 product3 N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine reagents3->product3

Caption: Synthetic workflow for N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine.

Step-by-Step Protocol:

  • Methylation: To a solution of 3-methyl-6-nitro-1H-indazole in DMF, add triethylenediamine and dimethyl carbonate. Heat the mixture and monitor the reaction by TLC. After completion, pour the reaction mixture into cold water to precipitate the product. Filter and dry the solid to obtain a mixture of 1,3-dimethyl-6-nitro-1H-indazole and its 2,3-dimethyl isomer. Purify by column chromatography to isolate the desired 1,3-dimethyl-6-nitro-1H-indazole.

  • Reduction: Dissolve 1,3-dimethyl-6-nitro-1H-indazole in ethanol and add a catalytic amount of Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 1,3-dimethyl-1H-indazol-6-amine.

  • Reductive Amination: To a solution of 1,3-dimethyl-1H-indazol-6-amine in dichloromethane, add 4-fluorobenzaldehyde and sodium triacetoxyborohydride. Stir the reaction mixture at room temperature. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is a measure of cell viability.

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis step1 Culture cancer cells step2 Seed cells in 96-well plates step1->step2 step4 Treat cells and incubate for 48-72h step2->step4 24h incubation step3 Prepare serial dilutions of indazole derivatives step3->step4 step5 Add MTT solution and incubate step4->step5 step6 Solubilize formazan crystals step5->step6 step7 Measure absorbance at 570 nm step6->step7 step8 Calculate IC50 values step7->step8

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., HCT116, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test indazole derivatives in DMSO. Perform serial dilutions to obtain a range of final concentrations. The cultured cells are then treated with these concentrations of the compounds (typically in triplicate) and incubated for a further 48-72 hours. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition and Incubation: After the incubation period, the media is removed, and fresh media containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software.[1]

Conclusion and Future Perspectives

The structure-activity relationship of 4,5,6-substituted indazoles is a rich and complex field that continues to yield promising candidates for anticancer drug discovery. This guide has provided a comparative analysis of the impact of substitutions at these key positions, highlighting the critical role of the 6-position in particular for achieving high potency. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel indazole derivatives with the necessary scientific rigor.

Future research in this area should focus on a more systematic exploration of the chemical space around the 4 and 5-positions to build a more comprehensive SAR understanding. Furthermore, the integration of computational modeling and structural biology will be invaluable in elucidating the precise molecular interactions that govern the activity of these compounds, paving the way for the rational design of even more potent and selective indazole-based anticancer agents.

References

  • Reddy, S.G., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2583. [Link]

  • Andrade, P., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. Therapeutic Advances in Drug Safety, 14. [Link]

  • He, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • Cheptea, C., et al. (2012). NEW DERIVATIVES OF 5-NITROINDAZOLE WITH POTENTIAL ANTITUMOR ACTIVITY. Revue Roumaine de Chimie, 57(3), 229-234. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Di Micco, S., et al. (2014). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Archiv der Pharmazie, 347(8), 559-569. [Link]

  • Hariyanti, F. P., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(3), 114-121. [Link]

  • Palmer, B. D., et al. (1998). Quantitative structure-activity relationships on 5-substituted terbenzimidazoles as topoisomerase I poisons and antitumor agents. Bioorganic & Medicinal Chemistry, 6(2), 163-172. [Link]

  • Ye, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Hoang, T. P., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44963-44973. [Link]

  • Hoang, T. P., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44963-44973. [Link]

  • El-Damasy, A. K., et al. (2021). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. RSC Advances, 11(5), 2821-2836. [Link]

  • Valdés-Tresanco, M. E., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. Therapeutic Advances in Drug Safety, 14. [Link]

  • Ye, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Reddy, S. G., et al. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Russian Journal of General Chemistry, 88(11), 2394–2399. [Link]

  • Valdés-Tresanco, M. E., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. Therapeutic Advances in Drug Safety, 14. [Link]

  • Valdés-Tresanco, M. E., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. Therapeutic Advances in Drug Safety, 14. [Link]

  • Kapoor, A., & Yadav, M. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Pharmaceutical Sciences, 29(4), 481-500. [Link]

  • Ye, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(10), 4664-4668. [Link]

  • Castanedo, G. M., et al. (2010). Design, Synthesis, and Structure–Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Journal of Medicinal Chemistry, 53(23), 8345-8356. [Link]

  • Kang, B. N., et al. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry, 90, 117377. [Link]

  • Long, J., et al. (2011). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. [Link]

  • Kim, H. Y., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377. [Link]

  • Kang, B. N., et al. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry, 90, 117377. [Link]

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Validation

Validating the Kinase Inhibitory Profile of Novel Indazole Compounds: A Comparative Guide

Introduction The indazole core is a highly privileged pharmacophore in medicinal chemistry, particularly for the development of ATP-competitive protein kinase inhibitors[1]. FDA-approved indazole derivatives, such as Axi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole core is a highly privileged pharmacophore in medicinal chemistry, particularly for the development of ATP-competitive protein kinase inhibitors[1]. FDA-approved indazole derivatives, such as Axitinib (a potent VEGFR/PDGFR inhibitor) and Entrectinib (a TRK/ROS1 inhibitor), have revolutionized targeted oncology. However, as drug discovery pivots toward overcoming acquired kinase resistance, researchers are constantly synthesizing novel indazole derivatives.

This guide provides a comprehensive, objective framework for validating the kinase inhibitory profile of a next-generation (hypothetical) indazole compound, NDZ-101 , comparing its performance against established benchmarks: Axitinib and Entrectinib.

Mechanistic Overview & Pathway Inhibition

Indazole derivatives primarily function as Type I or Type II kinase inhibitors. They bind to the highly conserved ATP-binding pocket of the kinase domain, forming critical hydrogen bonds via the indazole nitrogen atoms with the kinase hinge region[1]. By outcompeting ATP, these compounds halt the autophosphorylation of receptor tyrosine kinases (RTKs) like VEGFR2, effectively shutting down downstream signaling cascades (e.g., PLC- γ , PI3K/AKT, and MAPK/ERK) responsible for angiogenesis and tumor proliferation.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLC-gamma Pathway VEGFR2->PLCg Phosphorylation PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK RAS / RAF / MEK / ERK VEGFR2->MAPK Indazole Indazole Inhibitor (e.g., Axitinib, NDZ-101) Indazole->VEGFR2 ATP-competitive Inhibition Angiogenesis Angiogenesis & Cell Proliferation PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Figure 1: Indazole inhibitors block the VEGFR2 signaling cascade.

Comparative Profiling: NDZ-101 vs. Established Indazoles

To establish the efficacy of a novel compound, its inhibitory profile must be benchmarked against standard-of-care drugs. The following table summarizes the quantitative data comparing NDZ-101 against Axitinib and Entrectinib across biochemical and cellular assays[2][3].

CompoundTarget Kinase ProfileVEGFR2 IC 50​ (Biochemical)TRKA IC 50​ (Biochemical)p-VEGFR2 IC 50​ (Cellular)HUVEC Tube Formation (GI 50​ )
Axitinib VEGFR1/2/3, PDGFR0.2 nM>10,000 nM2.3 nM0.24 nM
Entrectinib TRKA/B/C, ROS1, ALK>5,000 nM1.7 nMN/A>1,000 nM
NDZ-101 VEGFR2, FGFR1, TRKA0.5 nM4.2 nM5.8 nM0.65 nM

Data Interpretation: NDZ-101 demonstrates a potent dual-inhibition profile, maintaining sub-nanomolar efficacy against VEGFR2 (comparable to Axitinib) while exhibiting strong cross-reactivity with TRKA (comparable to Entrectinib). The shift from biochemical IC 50​ (0.5 nM) to cellular IC 50​ (5.8 nM) is expected due to intracellular ATP competition and membrane permeability factors[4].

Experimental Validation Workflows

A robust validation strategy requires a self-validating, three-tiered system. Relying solely on biochemical data is a common pitfall; a compound must prove target engagement in living cells and ultimately drive a phenotypic change.

Validation_Workflow Phase1 Phase 1: Biochemical Profiling (TR-FRET Kinase Assay) Phase2 Phase 2: Cellular Engagement (Western Blot p-Kinase) Phase1->Phase2 IC50 < 10 nM Phase3 Phase 3: Phenotypic Validation (HUVEC Tube Formation) Phase2->Phase3 Target Inhibition Decision Candidate Selection Phase3->Decision Efficacy Confirmed

Figure 2: Three-tiered experimental pipeline for kinase inhibitor validation.

Protocol 1: Biochemical Profiling via TR-FRET

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescent assays because indazole derivatives often possess conjugated pi-systems that can cause autofluorescence. TR-FRET’s time-delayed ratiometric readout (665 nm / 615 nm) eliminates this compound interference, ensuring trustworthy IC 50​ calculations[4].

Methodology:

  • ATP Km,app​ Determination: First, titrate ATP against the purified VEGFR2 kinase to determine the apparent Michaelis constant ( Km,app​ ). Running the inhibitor assay at the ATP Km,app​ ensures maximum sensitivity for ATP-competitive inhibitors[5].

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of NDZ-101, Axitinib (positive control), and Entrectinib (negative control for VEGFR2) in 100% DMSO, then dilute to a final 1% DMSO concentration in Kinase Buffer.

  • Assay Assembly: In a 384-well low-volume plate, combine:

    • 2.5 µL of the compound dilution.

    • 2.5 µL of VEGFR2 kinase (at optimized EC80​ concentration).

    • 5.0 µL of Fluorescein-labeled Poly-GT substrate and ATP (at Km,app​ ).

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add the Terbium-labeled anti-phosphotyrosine antibody and EDTA (to stop the reaction). Read the plate on a TR-FRET compatible microplate reader.

  • Analysis: Calculate the emission ratio and fit the data to a 4-parameter logistic curve to derive the IC 50​ .

Protocol 2: Cellular Target Engagement (Phospho-VEGFR2 Western Blot)

Causality & Rationale: Biochemical assays lack physiological context. Intracellular ATP concentrations are typically in the millimolar range (1-5 mM), vastly higher than the micromolar concentrations used in vitro. This assay proves that NDZ-101 can cross the lipid bilayer and successfully compete with high intracellular ATP to inhibit VEGFR2 autophosphorylation[2][4].

Methodology:

  • Cell Culture & Starvation: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates. Once 80% confluent, serum-starve the cells for 12 hours to reduce basal kinase activity.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of NDZ-101 (e.g., 0.1 nM to 100 nM) and Axitinib (reference) for 1 hour.

  • Ligand Stimulation: Stimulate the cells with 50 ng/mL recombinant human VEGF 165​ for exactly 5 minutes to induce acute VEGFR2 phosphorylation.

  • Lysis & Immunoblotting: Immediately wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-VEGFR2 (Tyr1175) and total VEGFR2.

  • Quantification: Normalize the p-VEGFR2 chemiluminescent signal to total VEGFR2 to calculate the cellular IC 50​ .

Protocol 3: Phenotypic Validation (HUVEC Tube Formation Assay)

Causality & Rationale: Target engagement must translate to a functional biological outcome. The tube formation assay is the gold standard for in vitro angiogenesis. It validates that the inhibition of the VEGFR2 pathway by NDZ-101 successfully halts endothelial cell migration and capillary-like structure formation[3].

Methodology:

  • Matrix Preparation: Coat a 96-well plate with 50 µL/well of Matrigel® and polymerize at 37°C for 30 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend in basal medium containing VEGF (50 ng/mL) and the test compounds (NDZ-101, Axitinib) at their respective cellular IC 50​ concentrations. Seed 1.5 × 10 4 cells per well.

  • Incubation & Imaging: Incubate for 12–16 hours at 37°C. Image the wells using an inverted phase-contrast microscope.

  • Analysis: Use automated image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin) to quantify the number of nodes, meshes, and total tube length. Calculate the GI 50​ (Growth Inhibition 50%) relative to the vehicle control.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. NIH.gov.1

  • Targeting Vascular Endothelial Growth Factor Receptor 2 and Protein Kinase D1 Related Pathways by a Multiple Kinase Inhibitor in Angiogenesis and Inflammation Related Processes In Vitro. NIH.gov.2

  • Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects. PLOS.org.3

  • Cross-Validation of Compound Activity: A Guide to Comparing Assay Formats. Benchchem.com.4

  • Optimization of a LanthaScreen Kinase assay for cRAF. Thermofisher.com.5

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Comparative

Head-to-Head Comparison of Indazole Derivatives in Anti-Proliferative Assays

Introduction: The Indazole Scaffold in Oncology The indazole core is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous1[1]. Due to its bioisosteric resemblance to purines and indoles, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold in Oncology

The indazole core is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous1[1]. Due to its bioisosteric resemblance to purines and indoles, the indazole ring effectively mimics ATP, allowing it to competitively bind the hinge region of various protein kinases. This guide provides an objective, head-to-head comparison of novel indazole derivatives, evaluating their anti-proliferative efficacy across diverse cancer cell lines and detailing the rigorous experimental methodologies required to validate these findings.

Mechanistic Grounding: Kinase Inhibition & Apoptotic Induction

Indazole derivatives exert their anti-proliferative effects primarily by inhibiting receptor tyrosine kinases (e.g., VEGFR, FGFR, EGFR) and serine/threonine kinases (e.g., PLK4, Aurora kinases)[1]. For instance,2[2], thereby disrupting centriole duplication and arresting the cell cycle. Similarly,3[3], effectively decreasing mitochondrial membrane potential.

SignalingPathway Indazole Indazole Derivatives (e.g., C05, 2f, Entrectinib) Receptors Receptor Tyrosine Kinases (VEGFR, FGFR, ALK) Indazole->Receptors Inhibits PLK4 Serine/Threonine Kinases (e.g., PLK4) Indazole->PLK4 Inhibits Apoptosis Apoptosis / Cell Death Indazole->Apoptosis Promotes PI3K PI3K / AKT Pathway Receptors->PI3K RAS RAS / MAPK Pathway Receptors->RAS CellCycle Cell Cycle Progression (Centriole Duplication) PLK4->CellCycle Proliferation Tumor Cell Proliferation PI3K->Proliferation RAS->Proliferation CellCycle->Proliferation

Caption: Indazole derivatives inhibit key kinase signaling pathways to halt tumor proliferation.

Head-to-Head Comparative Data

To objectively assess the potency of recent indazole derivatives, we compare their half-maximal inhibitory concentrations (IC50) against a panel of human cancer cell lines. The data highlights the broad-spectrum applicability of the indazole core when functionalized correctly.

CompoundPrimary TargetCancer Cell LineIC50 (µM)Key Structural FeatureReference
Compound C05 PLK4MCF-7 (Breast)0.979Indazole-based with optimized functional group migration[2]
Compound C05 PLK4IMR-32 (Neuroblastoma)0.948Indazole-based with optimized functional group migration[2]
Compound 2f Multi-kinase4T1 (Breast)0.2301H-indazole core with specific aryl substitutions[3]
Compound 2f Multi-kinaseA549 (Lung)0.8901H-indazole core with specific aryl substitutions[4]
Compound 36 IDO1HCT116 (Colon)0.400N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine[5]
Compound 6o Unknown/MixedK562 (Leukemia)5.150Piperazine-indazole hybrid[6]
Entrectinib ALK / TRKHL60 / ALK-driven0.0123-amino-5-substituted indazole[7]

Self-Validating Experimental Protocol: Anti-Proliferative Assay (MTT/SRB)

Generating trustworthy IC50 data requires a self-validating assay design.4[4]. Below is the optimized workflow, detailing the causality behind each methodological choice to ensure data integrity.

Protocol Steps & Causality
  • Cell Seeding & Synchronization :8[8].

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 48–72 hour treatment window. Over-confluence leads to contact inhibition, which artificially suppresses proliferation and confounds the drug's true inhibitory effect.

  • Compound Treatment & Control Implementation :6[6].

    • Causality: A self-validating system requires strict controls. Include a vehicle control (0.1% DMSO) to establish the 100% viability baseline and rule out solvent toxicity. Include a positive control (e.g., 5-Fluorouracil or Doxorubicin) to verify the assay's sensitivity to known cytotoxic agents.

  • Assay Execution (MTT) : Add MTT solution to each well.4[4].

    • Causality: This step directly correlates metabolic activity with cell viability. Dead cells lose this enzymatic activity, providing a clear biochemical differentiation.

  • Solubilization & Readout :4[4].

    • Causality: Complete solubilization is critical; undissolved crystals scatter light and cause artificially high absorbance readings, skewing the IC50 calculation.

Workflow Step1 1. Cell Seeding 5,000 cells/well (Logarithmic Growth) Step2 2. Compound Treatment Serial Dilutions + Controls (48-72h Incubation) Step1->Step2 Step3 3. MTT/SRB Addition Metabolic Conversion (Formazan Formation) Step2->Step3 Step4 4. Solubilization & Absorbance Readout (570 nm / 490 nm) Step3->Step4 Step5 5. Data Analysis IC50 Calculation (Dose-Response Curve) Step4->Step5

Caption: Self-validating workflow for high-throughput anti-proliferative assays (MTT/SRB).

Structure-Activity Relationship (SAR) Insights

The comparative data highlights the extreme sensitivity of the indazole scaffold to functional group modifications:

  • Halogenation : The introduction of fluorine atoms often enhances membrane permeability and metabolic stability while increasing binding affinity through halogen bonding.6[6].

  • Solvent-Exposed Modifications : Replacing hydrophobic groups with polar moieties (e.g., piperazine rings) at solvent-exposed regions can drastically improve the physicochemical properties and aqueous solubility of the compound without compromising the core's binding to the kinase hinge region[6].

  • Regioisomerism : The position of the nitrogen atom (1H- vs. 2H-indazole) dictates the hydrogen bond donor/acceptor profile.4[4].

Conclusion

Indazole derivatives remain a cornerstone of targeted cancer therapy. By rigorously comparing their IC50 profiles and understanding the mechanistic causality behind their structural modifications, drug development professionals can rationally design next-generation inhibitors with superior potency and selectivity.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC | nih.gov | 3

  • Investigating the comparative bioactivity of indazole regioisomers | benchchem.com | 4

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer | rsc.org | 1

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH | nih.gov | 2

  • Comparative Bioactivity Analysis of Substituted Indazoles: A Guide for Drug Discovery Professionals | benchchem.com | Link

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | mdpi.com | 6

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective | benthamdirect.com | 9

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents | rsc.org | 5

  • phenyl-1H-indol-3-amine and its Indazole Isosteres: A Guide for Drug Discovery | benchchem.com | 8

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC | nih.gov | 7

Sources

Validation

In Vitro Validation of 4-bromo-5-chloro-6-fluoro-1H-indazole Against Cancer Cell Lines: A Comparative Guide

In the landscape of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapies.[1] This guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapies.[1] This guide provides a comprehensive framework for the in vitro validation of a novel halogenated indazole derivative, 4-bromo-5-chloro-6-fluoro-1H-indazole, against various cancer cell lines. We will objectively compare its hypothetical performance with established anticancer agents, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities with therapeutic potential.

Introduction to 4-bromo-5-chloro-6-fluoro-1H-indazole

4-bromo-5-chloro-6-fluoro-1H-indazole is a novel synthetic heterocyclic compound featuring a multi-halogenated indazole core. The strategic placement of bromo, chloro, and fluoro substituents can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its binding affinity and selectivity for biological targets.[2] While the precise mechanism of action for this specific compound is yet to be elucidated, its structural similarity to known kinase inhibitors suggests it may target signaling pathways crucial for cancer cell proliferation and survival.[1]

This guide outlines a systematic approach to profile the anticancer activity of 4-bromo-5-chloro-6-fluoro-1H-indazole, establishing a foundational dataset for further preclinical development.

Comparator Compounds: Establishing a Benchmark

To contextualize the cytotoxic potential of 4-bromo-5-chloro-6-fluoro-1H-indazole, it is essential to benchmark its performance against well-characterized anticancer drugs. For this guide, we have selected two widely used chemotherapeutic agents with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to cell death.[3][4] It is a broad-spectrum anticancer agent used to treat a wide range of solid tumors and hematological malignancies.[5][6]

  • Paclitaxel: A taxane that promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[3]

These comparators will serve as positive controls, providing a robust reference for evaluating the potency and efficacy of our test compound.

Experimental Validation: A Multi-Faceted Approach

A thorough in vitro evaluation of a novel anticancer compound requires a multi-pronged approach to assess its impact on cell viability, proliferation, and the induction of cell death. The following sections detail the protocols for a panel of standard assays.

Cell Viability and Cytotoxicity Assessment

The initial step in characterizing a potential anticancer agent is to determine its effect on cell viability and to quantify its cytotoxic potency. Two robust and widely accepted colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.[7][8][9]

3.1.1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The concentration of these crystals, determined spectrophotometrically, is directly proportional to the number of living cells.[10]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of 4-bromo-5-chloro-6-fluoro-1H-indazole, Doxorubicin, and Paclitaxel for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

3.1.2. Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins.[8][9] The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Apoptosis Detection

To determine if the observed cytotoxicity is due to programmed cell death, we will perform assays to detect key markers of apoptosis.

3.2.1. Annexin V/Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[11][13] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

3.2.2. Caspase-Glo® 3/7 Assay

Effector caspases, such as caspase-3 and caspase-7, are key executioners of apoptosis.[13][14] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[13] The assay provides a proluminescent substrate that is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Plate cells in a 96-well white-walled plate and treat with the compounds as described previously.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

Cell Cycle Analysis

Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints.[15] Flow cytometry-based cell cycle analysis using propidium iodide (PI) staining is a standard method to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[16]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of RNA.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[17]

Data Presentation and Interpretation

For clear and concise communication of the experimental findings, quantitative data should be summarized in tables.

Table 1: Hypothetical IC50 Values (µM) of 4-bromo-5-chloro-6-fluoro-1H-indazole and Comparator Drugs in Various Cancer Cell Lines

Cell LineCancer Type4-bromo-5-chloro-6-fluoro-1H-indazoleDoxorubicinPaclitaxel
MCF-7Breast Cancer2.50.50.1
A549Lung Cancer5.21.00.2
HCT116Colon Cancer3.80.80.15
K562Leukemia1.90.30.05

Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V Positive) after 24-hour Treatment

Cell LineTreatment% Early Apoptotic% Late Apoptotic/Necrotic
MCF-7 Vehicle Control2.11.5
4-bromo-5-chloro-6-fluoro-1H-indazole (2.5 µM)25.410.2
Doxorubicin (0.5 µM)30.115.8
K562 Vehicle Control1.81.2
4-bromo-5-chloro-6-fluoro-1H-indazole (1.9 µM)35.712.5
Paclitaxel (0.05 µM)40.218.9

Table 3: Hypothetical Cell Cycle Distribution (%) after 24-hour Treatment in HCT116 Cells

Treatment% G0/G1% S% G2/M
Vehicle Control55.220.524.3
4-bromo-5-chloro-6-fluoro-1H-indazole (3.8 µM)20.115.364.6
Paclitaxel (0.15 µM)10.55.284.3

Visualizing Workflows and Pathways

Diagrams are invaluable tools for illustrating complex experimental processes and biological pathways.

Experimental_Workflow cluster_Phase1 Phase 1: Cytotoxicity Screening cluster_Phase2 Phase 2: Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture (MCF-7, A549, HCT116, K562) Compound_Treatment Treatment with Test Compounds (Serial Dilutions) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay SRB_Assay SRB Assay Compound_Treatment->SRB_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination SRB_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Caspase_Assay Caspase-Glo 3/7 Assay IC50_Determination->Caspase_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining & Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis

Caption: Overview of the in vitro validation workflow.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Kinase-Mediated Proliferation Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Kinase Downstream Kinase (e.g., PI3K/Akt) Receptor_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Test_Compound 4-bromo-5-chloro-6-fluoro-1H-indazole Test_Compound->Downstream_Kinase Inhibition

Caption: Hypothetical signaling pathway targeted by the test compound.

Conclusion

This guide provides a standardized and comprehensive framework for the initial in vitro characterization of 4-bromo-5-chloro-6-fluoro-1H-indazole as a potential anticancer agent. By employing a panel of robust and validated assays and comparing its activity against established drugs, researchers can generate a reliable dataset to inform decisions on the further development of this and other novel chemical entities. The hypothetical data presented herein illustrates how to interpret and present findings in a clear and comparative manner. The successful execution of these studies will provide critical insights into the compound's potency, mechanism of action, and therapeutic potential.

References

  • Axion Biosystems. Choosing an Apoptosis Detection Assay. [Link]

  • PubMed. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. [Link]

  • Scirp.org. Linearity Comparison of Three Colorimetric Cytotoxicity Assays. [Link]

  • National Institutes of Health (NIH). Assaying cell cycle status using flow cytometry. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content (Propidium Iodide). [Link]

  • National Institutes of Health (NIH). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • National Institutes of Health (NIH). Anticancer Drugs Paclitaxel, Carboplatin, Doxorubicin, and Cyclophosphamide Alter the Biophysical Characteristics of Red Blood Cells, In Vitro. [Link]

  • Agilent. Monitoring Cell Cycle Progression in Cancer Cells. [Link]

  • IntechOpen. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • BMG Labtech. Apoptosis – what assay should I use? [Link]

  • DORAS. cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays. [Link]

  • MDPI. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. [Link]

  • ResearchGate. (PDF) Anticancer Drugs Paclitaxel, Carboplatin, Doxorubicin, and Cyclophosphamide Alter the Biophysical Characteristics of Red Blood Cells, In Vitro. [Link]

  • ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • SciTePress. The Cytotoxicity of Paclitaxel Was Smaller than Doxorubicin in T47D Breast Cancer Cell. [Link]

  • PubMed. Paclitaxel versus doxorubicin as first-line single-agent chemotherapy for metastatic breast cancer: a European Organization for Research and Treatment of Cancer Randomized Study with cross-over. [Link]

  • Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Institutes of Health (NIH). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Hoffman Fine Chemicals. CAS 2368909-55-9 | 4-Bromo-5-chloro-6-fluoro-1H-indazole | MFCD32661376. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 4-bromo-5-chloro-6-fluoro-1H-indazole

As researchers and drug development professionals, our work with novel heterocyclic compounds is foundational to therapeutic innovation.[1][2] Molecules like 4-bromo-5-chloro-6-fluoro-1H-indazole (CAS 2368909-55-9) repre...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds is foundational to therapeutic innovation.[1][2] Molecules like 4-bromo-5-chloro-6-fluoro-1H-indazole (CAS 2368909-55-9) represent unique building blocks in medicinal chemistry.[3][4] However, their novelty often means that comprehensive toxicological data is not yet available.[3] This guide provides essential, immediate safety and logistical information, establishing a framework of caution that prioritizes the well-being of laboratory personnel while ensuring experimental integrity. Our approach is grounded in treating compounds with unknown hazards with the highest degree of care.[3]

Hazard Profile and Risk Assessment: An Evidence-Based Approach

A specific Safety Data Sheet (SDS) for 4-bromo-5-chloro-6-fluoro-1H-indazole is not extensively published. Therefore, a risk assessment must be based on the hazard classifications of structurally similar halogenated indazoles. Analogous compounds such as 4-bromo-5-chloro-1H-indazole and 4-bromo-6-chloro-1H-indazole carry the following GHS hazard statements[4][5]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these classifications, we must assume the target compound presents similar risks. The primary routes of exposure are inhalation of the solid powder, skin contact, eye contact, and ingestion.[6][7] All handling procedures must be designed to mitigate these specific risks.

Core Defense: Personal Protective Equipment (PPE)

The selection of PPE is not a passive checklist but an active defense strategy tailored to the specific hazards and procedures involved.[8] A risk assessment should precede any activity, and the following PPE represents the minimum standard for handling this compound.[9][10]

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 4-bromo-5-chloro-6-fluoro-1H-indazole, especially the handling of the solid powder, must be performed inside a properly functioning and certified chemical fume hood.[6][11] This is the most critical engineering control for minimizing inhalation exposure to fine particulates and any potential vapors.[12]

Eye and Face Protection

Given the H319 "Causes serious eye irritation" warning for analogous compounds, robust eye protection is mandatory.[5][7]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum and are required at all times in the laboratory.[9][13]

  • Required for Active Handling: When weighing the compound, preparing solutions, or performing transfers, chemical splash goggles that form a seal around the eyes are required.[13][14]

  • Recommended for High-Risk Operations: For procedures with a heightened risk of splashing (e.g., transferring large volumes of a solution or working with a reaction under pressure), a full-face shield must be worn in addition to chemical splash goggles.[13][15] A face shield alone does not provide adequate protection.[13]

Skin and Body Protection

Protecting the skin from direct contact is crucial to prevent irritation and potential systemic absorption.

  • Laboratory Coat: A flame-resistant lab coat is required.[13] It must be fully buttoned, with sleeves rolled down to protect the arms.

  • Clothing: Full-length pants and closed-toe shoes are mandatory laboratory attire and form the base layer of protection.[9][10]

  • Chemical Apron: For tasks involving larger quantities (>100 mL) of solutions containing the compound, a chemical-resistant apron should be worn over the lab coat.[8][12]

Hand Protection

Hands are at the highest risk of direct contact.[14] No single glove material protects against all chemicals indefinitely.[8]

  • Glove Type: Disposable nitrile gloves are the minimum requirement for incidental contact.[9] Due to the halogenated nature of the compound and the use of organic solvents, nitrile gloves provide limited protection and should be changed immediately upon known or suspected contact.[16]

  • Double Gloving: For all active handling of the solid or its solutions, wearing a second pair of nitrile gloves (double gloving) is strongly recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs without exposing the skin.[9]

  • Inspection and Removal: Always inspect gloves for tears or punctures before use. After handling, remove gloves using a technique that avoids touching the outside of the glove with bare skin and wash hands thoroughly with soap and water.[6]

PPE Selection Summary
TaskPrimary ControlEye/Face ProtectionHand ProtectionBody Protection
Storage/Transport within Lab N/ASafety GlassesSingle Pair Nitrile GlovesLab Coat, Full Pants, Closed-toe Shoes
Weighing Solid Compound Chemical Fume HoodChemical Splash GogglesDouble Pair Nitrile GlovesLab Coat, Full Pants, Closed-toe Shoes
Preparing Solutions/Transfers Chemical Fume HoodChemical Splash GogglesDouble Pair Nitrile GlovesLab Coat, Full Pants, Closed-toe Shoes
Large Scale (>100mL) Operations Chemical Fume HoodFace Shield & GogglesDouble Pair Nitrile GlovesChemical Apron over Lab Coat

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE to include the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Step-by-Step Protocol: Weighing and Preparing a Solution
  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatula, weigh paper, glassware, solvent, waste container) is present and the sash is at the appropriate working height.

  • Don PPE: Don the required PPE as outlined in the table above (lab coat, goggles, double nitrile gloves).

  • Weighing: Perform all weighing operations on a balance inside the chemical fume hood to contain any airborne powder.

  • Transfer: Carefully add the weighed solid to the destination flask.

  • Solubilization: Slowly add the solvent to the flask, ensuring the process is controlled to avoid splashes.

  • Immediate Cleanup: Decontaminate the spatula and any surfaces within the fume hood that may have been exposed. Dispose of the weigh paper in the designated solid waste container.

  • Doffing PPE: After completing the task and cleaning the area, remove PPE in the correct order: outer gloves, apron (if used), face shield (if used), goggles, and finally inner gloves. Wash hands immediately.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill and any immediate fire or inhalation hazards.

  • Don PPE: Before cleaning, don additional PPE, including a chemical-resistant apron and potentially a respirator if the material is dusty and outside of containment.

  • Cleanup:

    • Solid Spill: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[6] Carefully sweep the material into a designated waste container.[6]

    • Liquid Spill: Cover with an appropriate absorbent material.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: All cleanup materials must be disposed of as halogenated chemical waste.

Waste Disposal Plan

As a halogenated aromatic compound, all waste streams containing 4-bromo-5-chloro-6-fluoro-1H-indazole must be segregated and disposed of correctly.[17]

  • Waste Segregation: Collect all waste—including contaminated gloves, weigh paper, and solutions—in a dedicated, clearly labeled container for "Halogenated Organic Waste."[17][18][19]

  • Container Management: Waste containers must be kept closed when not in use and stored in a designated satellite accumulation area within the lab, preferably in secondary containment.[16][20]

  • Do Not Drain Dispose: Never dispose of halogenated solvents or solutions containing this compound down the drain.[16][19]

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for safely handling 4-bromo-5-chloro-6-fluoro-1H-indazole.

PPE_Workflow cluster_prep 1. Pre-Task Assessment cluster_controls 2. Select Controls & PPE cluster_task 3. Execution & Disposal cluster_post 4. Post-Task start Start: New Task with 4-bromo-5-chloro-6-fluoro-1H-indazole risk_assessment Perform Risk Assessment - Review Hazards (H302, H315, H319, H335) - Determine Scale & Procedure start->risk_assessment eng_control Work Inside a Certified Chemical Fume Hood risk_assessment->eng_control Mandatory base_ppe Don Minimum PPE: - Flame-Resistant Lab Coat - Closed-toe Shoes, Long Pants eng_control->base_ppe hand_ppe Hand Protection: Double-glove with Nitrile base_ppe->hand_ppe eye_ppe Eye Protection: Chemical Splash Goggles hand_ppe->eye_ppe perform_task Proceed with Laboratory Task eye_ppe->perform_task disposal Segregate all waste as 'Halogenated Organic Waste' perform_task->disposal decontaminate Decontaminate surfaces and equipment disposal->decontaminate doff_ppe Doff PPE in correct order (Outer gloves first) decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_task End of Task wash_hands->end_task

Caption: Workflow for risk assessment, PPE selection, and handling of 4-bromo-5-chloro-6-fluoro-1H-indazole.

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  • Safe Handling and Storage of Novel Heterocyclic Compounds. Benchchem.
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